2-Cyano-3-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVVWZPOOLICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697219 | |
| Record name | 2-Cyano-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260834-31-8 | |
| Record name | 2-Cyano-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Cyano-3-nitrobenzoic acid, a key scaffold, presents a unique combination of reactive functional groups—a carboxylic acid, a nitrile, and a nitro group—positioned in a sterically demanding ortho- and meta-relationship. This arrangement not only influences the electronic properties of the benzene ring but also offers a versatile platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization, reactivity, and potential applications as a pivotal intermediate in the synthesis of novel chemical entities.
Core Properties and Identification
A thorough understanding of the physicochemical properties of this compound is the foundation for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1260834-31-8 | [1][2] |
| Molecular Formula | C₈H₄N₂O₄ | [1][2] |
| Molecular Weight | 192.13 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Synthesis of this compound: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is adapted from the synthesis of 4-cyano-3-nitrobenzoic acid.[4]
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Copper(I) cyanide (CuCN)
-
Quinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Aqueous Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), and quinoline (2.0 eq).
-
Heating: Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., argon or nitrogen) for 3.5 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup - Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with aqueous NaH₂PO₄ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of dichloromethane and acetic acid (e.g., 98:2) as the eluent to yield pure this compound.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with expected outcomes based on the analysis of related nitrobenzoic acid isomers.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro, cyano, and carboxylic acid groups. The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of the ortho, meta, and para relationships between the protons.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the carboxyl and cyano carbons. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The quaternary carbons attached to the substituents will likely show lower intensity.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000 | O-H | Carboxylic acid, stretching |
| ~2230 | C≡N | Nitrile, stretching |
| ~1700 | C=O | Carboxylic acid, stretching |
| ~1530 | N-O | Nitro, asymmetric stretching |
| ~1350 | N-O | Nitro, symmetric stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₄N₂O₄. The fragmentation pattern can provide further structural information. For related nitrobenzoic acids, a common fragmentation is the loss of the hydroxyl group from the carboxylic acid.[7]
Reactivity and Synthetic Potential
The unique arrangement of the three functional groups in this compound dictates its reactivity and makes it a valuable intermediate in organic synthesis.
Caption: Reactivity of functional groups in this compound.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2-cyano-3-aminobenzoic acid. This transformation opens up a plethora of synthetic possibilities, as the resulting aniline derivative can participate in various coupling reactions and the formation of heterocyclic rings, which are common motifs in pharmaceuticals.[8]
-
Derivatization of the Carboxylic Acid: The carboxylic acid functionality can be readily converted into esters, amides, or acid chlorides. This allows for the introduction of diverse side chains and the linkage to other molecules, which is a key strategy in drug design to modulate properties such as solubility, cell permeability, and target binding.
-
Transformations of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid, leading to a phthalic acid derivative, or reduced to a primary amine, providing an aminomethyl substituent. These transformations further expand the synthetic utility of this building block.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from the applications of its constituent parts.
-
Scaffold for Heterocycle Synthesis: As mentioned, the reduction of the nitro group to an amine provides a key intermediate for the synthesis of various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused aromatic systems that are prevalent in medicinal chemistry.
-
Modulation of Physicochemical Properties: The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (cyano and nitro groups) in a constrained geometry can be exploited to fine-tune interactions with biological targets.
-
Fragment-Based Drug Discovery: this compound can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns, offering a starting point for the development of more potent and selective inhibitors for various enzyme and receptor targets.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. The Safety Data Sheet (SDS) provides comprehensive information on its hazards and handling procedures.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern offers a rich platform for the generation of diverse molecular scaffolds and the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic route, analytical characterization methods, and an exploration of its reactivity and potential applications. As research in drug discovery and materials science continues to advance, the utility of such strategically designed chemical intermediates will undoubtedly continue to grow.
References
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 1260834-31-8 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid
This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Moving beyond basic data, we explore the causality behind its synthesis, the logic of its analytical validation, and the strategic application of its unique chemical functionalities.
This compound (CAS No: 1260834-31-8) is a substituted aromatic carboxylic acid whose value lies in the strategic placement of its three functional groups: a carboxylic acid, a cyano group, and a nitro group.[1] This trifunctional arrangement provides a versatile scaffold for complex organic synthesis. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group, making it a unique building block in the synthesis of novel compounds.[2][3]
The foundational quantitative data for this compound are summarized below.
| Property | Data | Source |
| Molecular Formula | C₈H₄N₂O₄ | [4] |
| Molecular Weight | 192.13 g/mol | [4] |
| CAS Number | 1260834-31-8 | [4][5] |
| Physical Form | Solid | [6] |
| Storage | Sealed in a dry environment at room temperature. | [7] |
| Purity (Typical) | ≥98% | [7] |
Note: Experimental data such as melting point and specific solubility are not widely published for this specific isomer. However, related isomers like 2-cyano-5-nitrobenzoic acid exhibit a melting point in the range of 150-155°C, suggesting this compound is a stable, crystalline solid at room temperature.[6]
Strategic Synthesis and Purification
The synthesis of this compound is not commonly detailed in standard literature; however, a robust and logical pathway can be designed based on well-established organometallic and diazotization reactions. A highly effective approach is the Sandmeyer reaction, which utilizes the readily available precursor, 2-amino-3-nitrobenzoic acid.
The choice of the Sandmeyer reaction is deliberate. It is a reliable and high-yielding method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The reaction is tolerant of the other functional groups (nitro and carboxylic acid) present on the substrate, which is critical for maintaining the integrity of the molecular scaffold.
Caption: Synthetic workflow for this compound via a Sandmeyer reaction.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system, where the success of each step is crucial for the next, culminating in a final product that must be analytically confirmed.
-
Diazotization of the Amine:
-
Dissolve 2-amino-3-nitrobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water.[8] The acid serves both to protonate the amine, making it soluble, and as a reactant.
-
Cool the mixture to 0-5°C in an ice-water bath. This low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0 eq) dropwise. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.[8] Heat this solution to approximately 65°C. The CuCN catalyzes the substitution of the diazonium group with the cyanide nucleophile.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot CuCN solution. Vigorous nitrogen gas evolution will be observed; this is the driving force of the reaction as the N₂ leaving group is exceptionally stable.
-
After the addition is complete, heat the reaction mixture (e.g., reflux) for 30-40 minutes to ensure the reaction goes to completion.[8]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M hydrochloric acid. This step protonates the carboxylate salt to the desired carboxylic acid, causing it to precipitate if solubility is low, and also helps to decompose any excess cyanide.
-
Extract the product into an organic solvent such as ethyl acetate.[8] Perform multiple extractions to maximize yield.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The principle here is to dissolve the compound in a minimum of hot solvent and allow it to cool slowly, whereby the pure product crystallizes out, leaving impurities behind in the mother liquor.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Analytical Characterization and Validation
Validation of the final product's identity and purity is non-negotiable. A multi-technique approach ensures trustworthiness in the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods provide definitive structural confirmation.[9][10]
Caption: Integrated workflow for the analytical validation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity
Reverse-phase HPLC (RP-HPLC) is the preferred method for quantifying the purity of the final compound and detecting any process-related impurities, such as unreacted starting material or isomeric byproducts.[10]
-
Protocol:
-
System: HPLC with a UV-Vis or PDA detector.[10]
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid to ensure the carboxylic acid remains protonated).
-
Detection: 255 nm, a wavelength where nitroaromatic compounds typically exhibit strong absorbance.[10]
-
Sample Prep: Dissolve an accurately weighed sample in the mobile phase (50:50 acetonitrile/water) to a concentration of ~0.5 mg/mL.[10]
-
Analysis: Inject the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Spectroscopic Structural Elucidation
The combination of NMR, IR, and MS provides an unambiguous confirmation of the molecular structure.
| Technique | Expected Data & Interpretation |
| ¹H NMR | ~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (COOH). ~7.5-8.5 ppm (multiplets, 3H): Aromatic protons. The specific splitting pattern (e.g., doublet, triplet, doublet of doublets) will confirm the 1,2,3-substitution pattern. |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbon. ~115-120 ppm: Cyano group carbon. ~120-150 ppm: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid. ~2230-2210: C≡N stretch (a sharp, medium-intensity peak). ~1700: C=O stretch of the carboxylic acid. ~1550 & 1350: Asymmetric and symmetric N-O stretches of the nitro group. |
| Mass Spec. | Molecular Ion (M⁻): In negative ion mode ESI-MS, a peak at m/z 191.01 corresponding to [M-H]⁻. In EI-MS, a molecular ion peak at m/z 192.02. |
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. A chemist can selectively manipulate one group while leaving the others intact, enabling the construction of complex molecular architectures. This is a cornerstone of modern medicinal chemistry.[3]
Caption: Chemical reactivity map of this compound's functional groups.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (e.g., using H₂/Pd-C or SnCl₂).[3][11] The resulting 2-amino-3-cyanobenzoic acid is a precursor to nitrogen-containing heterocycles like quinazolines or benzodiazepines, which are privileged structures in many FDA-approved drugs.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be easily converted to esters, amides, or acid chlorides.[3] This allows for the attachment of other molecular fragments, linkers for antibody-drug conjugates, or modification of the compound's pharmacokinetic properties.
-
Role as an Intermediate: In drug discovery pipelines, intermediates like this are vital.[3][11] They serve as foundational building blocks for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing a drug candidate's potency and safety profile. Its structure is relevant to the synthesis of potential anti-inflammatory or antimicrobial agents.[10][11]
Safety and Handling
As with any laboratory chemical, proper handling is paramount. Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure, consult a physician.[4]
-
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[4]
Conclusion
This compound is far more than a simple chemical with a defined molecular weight. It is a highly functionalized, strategically designed building block that offers researchers and drug development professionals a reliable entry point into complex molecular synthesis. Its value is realized through the selective and controlled manipulation of its functional groups, enabling the efficient construction of novel therapeutic agents and advanced materials. The robust synthesis and rigorous analytical validation outlined in this guide provide a framework for ensuring the quality and consistency required for high-stakes research and development.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1260834-31-8 [chemicalbook.com]
- 6. Buy 2-Cyano-5-nitrobenzoic acid (EVT-2855164) | 774227-60-0 [evitachem.com]
- 7. 4-Cyano-3-nitrobenzoic acid | 153775-42-9 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
A Technical Guide to the Physicochemical Characterization of 2-Cyano-3-nitrobenzoic Acid
Introduction
2-Cyano-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a nitrile, and a nitro group—imparts a distinct electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The precise determination of its physical properties is a critical first step in its evaluation for any application, providing foundational data for reaction optimization, formulation development, and computational modeling.
This technical guide provides a comprehensive overview of the key physical properties of this compound, outlines the standard methodologies for their determination, and offers insights into the rationale behind these experimental choices. While some specific experimental data for this compound are not widely published, this guide will leverage data from analogous structures to provide a robust framework for its characterization.
Core Physicochemical Properties
| Property | Value/Information | Source |
| Chemical Formula | C₈H₄N₂O₄ | [1] |
| Molecular Weight | 192.13 g/mol | [1] |
| CAS Number | 1260834-31-8 | [1][2] |
| Physical State | Expected to be a solid at room temperature. | Inferred from related compounds[3] |
| Melting Point | Data not available in searched literature. | [1] |
| Boiling Point | Data not available in searched literature. | [1] |
| Solubility | Data not available in searched literature. | [1] |
Acidity and Dissociation Constant (pKa)
The presence of two electron-withdrawing groups (the nitro and cyano groups) on the benzoic acid scaffold is expected to significantly increase its acidity compared to benzoic acid (pKa ≈ 4.2). For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[4] The additional electron-withdrawing cyano group in this compound would likely lower the pKa even further, making it a relatively strong organic acid.
Experimental Protocol for pKa Determination
Potentiometric titration is a standard and reliable method for determining the pKa of an acidic compound.
Methodology:
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized by the base (the half-equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not available in the initial search results, we can predict the expected spectral features.
-
¹H NMR: The aromatic region would likely show complex multiplets for the three protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and cyano groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield signal. The carbons attached to the nitro and cyano groups would also exhibit characteristic chemical shifts.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitrile, and nitro groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1720 - 1680 |
| C≡N stretch (Nitrile) | 2260 - 2220 |
| N-O asymmetric stretch (Nitro) | 1550 - 1475 |
| N-O symmetric stretch (Nitro) | 1350 - 1300 |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed on the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum is recorded and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).
-
Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The comprehensive physicochemical characterization of this compound is fundamental to unlocking its potential in various scientific domains. This guide has provided a framework for understanding and determining its key physical properties. While a lack of published experimental data for certain parameters necessitates their direct measurement, the outlined protocols and theoretical considerations offer a solid foundation for any researcher or scientist beginning to work with this intriguing molecule. The insights gained from such characterization will undoubtedly pave the way for its rational application in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Cyano-3-nitrobenzoic acid, a versatile building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its structural formula, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights and robust methodologies.
Introduction: A Multifunctional Scaffold for Drug Design
This compound (CAS No. 1260834-31-8) is an aromatic carboxylic acid featuring three distinct functional groups: a cyano (-C≡N), a nitro (-NO₂), and a carboxylic acid (-COOH) moiety.[1] This unique arrangement of electron-withdrawing groups on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic systems and targeted therapeutic agents.[2] The strategic placement of these functionalities allows for sequential and selective chemical transformations, a desirable attribute in the multi-step synthesis of active pharmaceutical ingredients (APIs).
Structural Formula and Physicochemical Properties
The structural integrity and physicochemical properties of a molecule are fundamental to its application in drug development. Understanding these parameters is crucial for reaction design, purification, and formulation.
The molecular formula of this compound is C₈H₄N₂O₄, with a molecular weight of 192.13 g/mol .[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 3-Nitrobenzoic Acid | 2-Nitrobenzoic Acid |
| Molecular Formula | C₈H₄N₂O₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 192.13 g/mol [1] | 167.12 g/mol [3] | 167.12 g/mol [3] |
| CAS Number | 1260834-31-8[1] | 121-92-6[4] | 552-16-9 |
| Appearance | Expected to be a solid | Off-white to yellowish-white crystals[4] | Solid, insoluble in water[3] |
| Storage Temperature | Store in a cool, dry place | Room Temperature | Room Temperature |
Note: Experimentally determined properties for this compound are not widely available in the public domain. The data for related isomers are provided for comparative purposes.
The presence of the electron-withdrawing nitro and cyano groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid. For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[5] A similar trend is anticipated for this compound.
Synthesis of this compound: A Plausible Approach via the Sandmeyer Reaction
Rationale for the Synthetic Strategy
The choice of the Sandmeyer reaction is predicated on the commercial availability of the starting material, 2-amino-3-nitrobenzoic acid, and the high efficiency and functional group tolerance of this transformation. The reaction proceeds in two key stages: diazotization of the primary amine and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.
Proposed Experimental Protocol
It is imperative that this protocol is performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as it involves hazardous reagents.
Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-nitrobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide (1.5 eq.) in water.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the substituents, these protons will be deshielded and appear at a lower field. The carboxylic acid proton will appear as a broad singlet at a very low field (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals: one for the carboxylic carbon, one for the cyano carbon, and six for the aromatic carbons (four of which are quaternary). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.[8][9]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Ar-H | 7.8 - 8.5 | m |
| -COOH | >10 | br s |
| ¹³C NMR | ||
| -COOH | ~165 | s |
| Ar-C (substituted) | 120 - 150 | s |
| Ar-CH | 125 - 140 | d |
| -C≡N | ~115 | s |
Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Key IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) |
| Carbonyl (C=O) | C=O stretch | 1700-1725 |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1500-1560 |
| Symmetric N-O stretch | 1340-1380 | |
| Cyano (-C≡N) | C≡N stretch | 2220-2260 |
| Aromatic Ring | C=C stretch | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 192. Key fragmentation patterns would likely involve the loss of -OH (m/z 175), -COOH (m/z 147), and -NO₂ (m/z 146).
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification and amidation.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a key synthetic handle for further derivatization. This transformation is particularly valuable in medicinal chemistry for the synthesis of nitrogen-containing heterocycles.[2]
-
Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. However, it is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
While specific, commercialized drugs directly incorporating the this compound scaffold are not prominently documented, its utility as a versatile intermediate is evident from its structural motifs, which are present in various biologically active molecules. Its derivatives are of significant interest in the development of novel therapeutics.
For instance, substituted cyanobenzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals.[10] The combination of a cyano and a carboxylic acid group on a benzene ring provides a platform for constructing complex molecules with diverse pharmacological activities.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of cyano, nitro, and carboxylic acid groups offers a rich platform for the synthesis of complex molecules and novel drug candidates. A thorough understanding of its synthesis, characterization, and reactivity is crucial for harnessing its full potential in the pursuit of new therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this valuable chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemcess.com [chemcess.com]
- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
The Solubility of 2-Cyano-3-nitrobenzoic Acid in Organic Solvents: A Technical and Practical Guide
This guide provides an in-depth exploration of the solubility of 2-Cyano-3-nitrobenzoic acid, a compound of significant interest in pharmaceutical and chemical research. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers a robust experimental framework for its determination, and provides context through comparison with structurally related analogs. This approach equips researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to effectively work with this compound.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In drug development, the aqueous and lipid solubility of an active pharmaceutical ingredient (API) dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification strategies like crystallization, and product formulation.[1]
This compound (C₈H₄N₂O₄, MW: 192.13 g/mol ) is a substituted aromatic carboxylic acid.[2] Its chemical structure, featuring a carboxylic acid group, a nitrile group, and a nitro group, suggests a complex interplay of intermolecular forces that will govern its solubility in various organic solvents. The presence of both polar (carboxylic acid, nitro, cyano) and non-polar (benzene ring) moieties indicates that its solubility will be highly dependent on the nature of the solvent.
Physicochemical Properties and Predicted Solubility Behavior of this compound
Molecular Structure Analysis:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar protic solvents like alcohols.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.
-
Nitro Group (-NO₂): The nitro group is also highly polar and a hydrogen bond acceptor, further increasing the polarity of the compound.
-
Aromatic Ring: The benzene ring is non-polar and will contribute to solubility in non-polar or moderately polar solvents through van der Waals interactions.
Based on these functional groups, it is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.
Comparative Analysis with Related Compounds:
To further refine our predictions, we can examine the known solubility of similar benzoic acid derivatives:
-
Nitrobenzoic Acids: 2-Nitrobenzoic acid, for instance, is soluble in methanol and other alcohols.[3] The presence of the nitro group generally enhances acidity compared to benzoic acid.
-
Cyanobenzoic Acids: 4-Cyanobenzoic acid is reported to have high solubility in polar solvents like water and ethanol.[4] The nitrile group contributes significantly to the molecule's polarity.
The combination of both a nitro and a cyano group on the benzoic acid scaffold of this compound suggests a highly polar molecule. Therefore, a reasonable starting hypothesis is that it will be most soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like methanol and ethanol), with decreasing solubility in less polar solvents like ethyl acetate, and likely poor solubility in non-polar solvents such as toluene and hexane.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5]
Shake-Flask Method: A Step-by-Step Protocol
Principle: An excess of the solid solute is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then quantified.
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.
-
Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
For clarity and ease of comparison, the experimentally determined solubility data should be summarized in a table.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 47 | ||
| N,N-Dimethylformamide (DMF) | 37 | ||
| Methanol | 33 | ||
| Ethanol | 24.5 | ||
| Acetone | 21 | ||
| Acetonitrile | 37.5 | ||
| Ethyl Acetate | 6 | ||
| Dichloromethane | 9.1 | ||
| Toluene | 2.4 | ||
| Hexane | 1.9 |
(Note: The table above is a template for presenting experimental results. The dielectric constants are provided as a general indicator of solvent polarity.)
The results should be interpreted in the context of the principles discussed earlier. A high solubility in solvents like DMSO and methanol would confirm the dominant role of the polar functional groups. Conversely, low solubility in toluene and hexane would highlight the limited favorable interactions between the polar solute and non-polar solvents.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a thorough understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior. This guide provides a comprehensive framework for both the theoretical consideration and the practical, experimental determination of its solubility. The protocols and insights presented herein are designed to empower researchers to generate reliable data, enabling the effective use of this compound in their scientific endeavors.
References
A Comprehensive Safety & Handling Guide for 2-Cyano-3-nitrobenzoic Acid in a Research Setting
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-Cyano-3-nitrobenzoic acid (CAS No. 1260834-31-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) formatting to deliver field-proven insights and the causal reasoning behind critical safety protocols. As a key building block in medicinal chemistry and materials science, understanding its hazard profile is paramount to ensuring a self-validating system of laboratory safety.
Hazard Profile & Proactive Risk Assessment
While some supplier safety data for this compound lacks specific GHS hazard statements, a proactive risk assessment is mandated by its chemical structure.[1] The presence of a nitroaromatic system and a carboxylic acid functional group suggests a hazard profile analogous to other well-characterized nitrobenzoic acids. Therefore, it is scientifically prudent to handle this compound, at a minimum, with the precautions required for known skin, eye, and respiratory irritants.[2][3] This approach, grounded in chemical analogy, establishes a robust baseline for safety protocols.
Table 1: Hazard Assessment Based on Chemical Analogy
| Hazard Statement | Description | Common Precautionary Rationale | Representative Sources |
|---|---|---|---|
| H315 | Causes skin irritation. | Aromatic acids and nitro compounds can defat the skin and elicit an inflammatory response upon prolonged or repeated contact. | [3] |
| H319 | Causes serious eye irritation. | Direct contact of the dust or solution with eye tissue can lead to significant irritation or damage. | [2][3] |
| H335 | May cause respiratory irritation. | Inhalation of fine dust can irritate the mucous membranes of the respiratory tract. |[3][4] |
Adherence to the protocols outlined in this guide is essential for mitigating these anticipated risks.
The Lifecycle of Handling: From Receipt to Disposal
A culture of safety is built upon consistent, validated procedures at every stage of a chemical's lifecycle in the laboratory.
Receiving and Prudent Storage
Upon receipt, inspect the container for damage or leaks. The compound should be logged into your chemical inventory system immediately.
Storage Protocol:
-
Condition: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5] Some sources recommend a storage temperature of 2-8°C.[6]
-
Rationale: The compound may be sensitive to moisture and air; a tightly sealed container under cool conditions minimizes degradation and pressure changes.[4]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent exothermic or otherwise hazardous reactions.[4][5][7]
Engineering Controls & Personal Protective Equipment (PPE): The Self-Validating Workspace
The primary principle of chemical safety is the hierarchy of controls, prioritizing engineering solutions over personal protective measures.
-
Primary Engineering Control: All manipulations of solid this compound that could generate dust, including weighing and transfers, must be performed in a certified chemical fume hood. This is non-negotiable.
-
Emergency Readiness: Ensure that a certified and tested safety shower and eyewash station are readily accessible and unobstructed.[4][5]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Standard | Rationale & Causality |
|---|---|---|
| Eye/Face | ANSI Z87.1 (US) or EN166 (EU) compliant safety glasses with side shields or chemical goggles. | Protects against accidental splashes of solutions or airborne dust particles reaching the eyes.[4][5] |
| Hand | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact, mitigating the risk of skin irritation.[8] Contaminated gloves must be changed immediately. |
| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator with appropriate dust cartridges. | Required only if dust is generated outside of a fume hood or if exposure limits are exceeded.[4][5] Use within a fume hood is the preferred control. |
Experimental Workflow: Safe Weighing and Dissolution
The following protocol is a self-validating system for safely handling the compound during routine experimental setup.
Step-by-Step Methodology:
-
Preparation: Don all required PPE as outlined in Table 2. Ensure the fume hood sash is at the proper working height.
-
Staging: Place a calibrated balance, weigh paper or an anti-static weigh boat, spatula, and a labeled vessel for the final solution inside the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound from its storage container to the weigh paper/boat. Perform this action slowly to minimize dust generation. The use of an anti-static boat is critical as it prevents fine powders from being repelled and becoming airborne due to static electricity.
-
Transfer: Gently add the weighed solid to the labeled vessel containing the chosen solvent.
-
Dissolution: Cap the vessel and mix using a vortexer or magnetic stirrer as required for your experiment.
-
Cleanup: Carefully clean the spatula and the balance area within the hood using a damp cloth or towel to collect any residual dust. Dispose of the weigh paper and cleaning materials in the appropriate solid chemical waste container.
Waste Management and Decontamination
Proper disposal is a critical final step.
-
Waste Segregation: Dispose of unused solid material and any contaminated disposable items (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.
-
Environmental Precaution: Do not discharge the chemical or its solutions into drains or the environment.[8]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with institutional, local, and national regulations.[8]
Emergency Preparedness: Proactive Response Protocols
Effective emergency response relies on preparation and clear, validated protocols.
Accidental Release (Spill) Protocol
For a small-scale spill of solid this compound in a laboratory setting:
-
ALERT: Immediately notify personnel in the vicinity.
-
ISOLATE: Restrict access to the spill area.
-
CONTAIN (if safe): Prevent further dispersal. Avoid creating dust.
-
EQUIP: Wear all PPE listed in Table 2, including respiratory protection if necessary.
-
CLEANUP: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled hazardous waste container.[5] Do not use dry sweeping methods that create dust.
-
DECONTAMINATE: Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleanup materials into the waste container.
Exposure Response and First Aid
Immediate and correct first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet to attending medical personnel.[1]
Table 3: First-Aid Measures
| Exposure Route | Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [1][4][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and provide two glasses of water to drink. Seek immediate medical attention. |[1][9] |
Fire Response
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][3]
-
Specific Hazards: The compound is combustible. Fire may produce hazardous combustion gases, including toxic oxides of nitrogen (NOx) and carbon (CO, CO2).[2][4][5]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][5] The presence of nitrogen in the molecule makes the use of an independent air supply absolutely critical to avoid inhaling toxic fumes.
Physicochemical Data for the Bench Scientist
Understanding the fundamental properties of a compound is key to its effective and safe use in experimental design.
Table 4: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1260834-31-8 | [1][10] |
| Molecular Formula | C₈H₄N₂O₄ | [1][11] |
| Molecular Weight | 192.13 g/mol | [1][11] |
| Appearance | White to off-white solid | [6] |
| Recommended Storage | 2-8°C, dry, well-ventilated |[5][6] |
Conclusion
While this compound is a valuable reagent, its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By treating it with the caution afforded to known irritants, employing proper engineering controls and PPE, and being prepared for potential emergencies, researchers can confidently and safely incorporate this compound into their development workflows. A proactive, informed approach is the cornerstone of a trustworthy and effective laboratory safety program.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1260834-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemcia.com [chemcia.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | 1260834-31-8 [chemicalbook.com]
- 11. 4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Cyano-3-nitrobenzoic Acid for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the procurement and application of specialized chemical intermediates are critical steps that underpin the success of a project. 2-Cyano-3-nitrobenzoic acid (CAS No. 1260834-31-8), a highly functionalized aromatic building block, presents both unique synthetic opportunities and specific challenges in sourcing and handling. This guide provides an in-depth technical overview of its commercial landscape, quality assessment, and best practices for its use in a research and development setting.
Introduction: The Synthetic Utility of this compound
This compound belongs to a class of substituted benzoic acids that are valuable precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials.[1] Its trifunctional nature—a carboxylic acid, a nitrile, and a nitro group—offers a rich platform for diverse chemical transformations. The electron-withdrawing properties of the nitro and cyano groups significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[2]
The strategic arrangement of these functional groups allows for selective modifications. For instance, the nitro group can be reduced to an amine, opening pathways to a wide array of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.[1] The carboxylic acid and cyano groups can be hydrolyzed, esterified, or serve as handles for coupling reactions. This versatility makes this compound a key intermediate for chemists aiming to construct complex molecular architectures.
Commercial Availability and Supplier Landscape
While a range of cyanobenzoic acid isomers are commercially available, this compound is a more specialized reagent. Researchers should anticipate a more limited pool of off-the-shelf suppliers compared to its structural isomers. The commercial landscape can be broadly categorized into large-scale chemical suppliers, specialized synthesis labs, and online chemical marketplaces.
| Supplier Category | Typical Scale | Advantages | Considerations |
| Large Chemical Suppliers | Milligrams to Kilograms | Established quality control, extensive documentation (SDS, CoA). | May not always stock highly specialized isomers. |
| Specialized Synthesis Labs | Grams to Kilograms | Expertise in custom synthesis, ability to produce derivatives.[3] | Longer lead times, potentially higher cost per gram. |
| Online Chemical Marketplaces | Milligrams to Grams | Wide variety of listed suppliers, competitive pricing.[4] | Quality and reliability can vary significantly between vendors. |
A number of suppliers list various isomers of cyano-nitrobenzoic acid, and researchers should carefully verify the CAS number (1260834-31-8) when procuring this specific compound.[4] Companies such as Biosynth and Georganics are known to supply a variety of specialized chemical compounds for research applications.[5][6]
Quality Specifications and Analytical Verification
For any research or development application, the purity and identity of starting materials are paramount. The quality of this compound will directly impact the yield, purity, and reproducibility of subsequent synthetic steps.
Typical Specifications:
-
Purity: For research purposes, a purity of ≥97% is generally recommended. For later-stage development, higher purities (≥99%) may be required.
-
Appearance: Typically an off-white to pale yellow solid.[2]
-
Identification: Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry is standard.
-
Solubility: Soluble in many polar organic solvents.
Self-Validating Experimental Workflow for Quality Verification:
Upon receiving a shipment of this compound, it is best practice to perform in-house quality control, even if a Certificate of Analysis (CoA) is provided.
Caption: Workflow for incoming quality control of this compound.
Handling, Storage, and Safety
As with all nitroaromatic compounds, this compound requires careful handling. The Safety Data Sheet (SDS) is the primary source of information and should be reviewed before use.[7][8][9][10]
Key Safety and Handling Considerations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Incompatibility: Avoid strong oxidizing agents and strong bases.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
Hazard Statements: Based on data for related nitrobenzoic acids, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][8]
Synthetic Protocol: A Representative Application
The following is a representative protocol for a reaction that leverages the functionalities of this compound. This example describes the reduction of the nitro group, a common transformation in the synthesis of heterocyclic compounds.
Experimental Protocol: Reduction of this compound to 2-Cyano-3-aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq) in the presence of concentrated hydrochloric acid.
-
Reaction Monitoring: The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: A typical workflow for the reduction of this compound.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate for researchers in drug discovery and materials science. Its successful application hinges on careful supplier selection, rigorous quality verification, and adherence to safe handling practices. By understanding the commercial landscape and implementing a self-validating workflow for quality control, researchers can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel and complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound | 1260834-31-8 [chemicalbook.com]
- 5. 4-Cyano-3-nitrobenzoic acid - High purity | EN [georganics.sk]
- 6. 3-Cyano-4-nitrobenzoic acid | 1350540-03-2 | AEC54003 [biosynth.com]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Synthesis Pathways for 2-Cyano-3-nitrobenzoic Acid
An In-depth Technical Guide:
Abstract
2-Cyano-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its unique trifunctional aromatic structure, featuring a carboxylic acid, a nitrile, and a nitro group, makes it a versatile building block for complex molecular architectures. This technical guide provides an in-depth analysis of the primary synthetic pathways for this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the classic Sandmeyer reaction starting from an amino precursor, the oxidation of a methylbenzonitrile derivative, and the nucleophilic cyanation of a halogenated benzoic acid. Each section offers a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of the pathway's strengths and limitations, grounded in authoritative references.
Chapter 1: Introduction to this compound
Chemical Profile
This compound is an organic compound whose structure is characterized by a benzene ring substituted with a carboxyl group at position 1, a cyano group at position 2, and a nitro group at position 3.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1260834-31-8 | [2][3] |
| Molecular Formula | C₈H₄N₂O₄ | [3] |
| Molecular Weight | 192.13 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Solubility | Soluble in many oxygenated and chlorinated organic solvents | [4] |
Significance in Synthetic Chemistry
The strategic placement of three distinct functional groups makes this compound a highly valuable intermediate. The carboxylic acid allows for the formation of esters, amides, and acid halides. The nitro group can be reduced to an amine, opening pathways to fused heterocyclic systems, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. This versatility is exploited in the synthesis of pharmaceuticals, particularly in creating novel heterocyclic scaffolds for drug discovery.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct retrosynthetic perspectives. The most prominent and historically significant method involves the Sandmeyer reaction, which introduces the cyano group at a late stage from an amino precursor. Alternative strategies include the late-stage introduction of the carboxylic acid via oxidation or the direct displacement of a halogen with a cyanide nucleophile. This guide will explore these three primary routes in detail.
Chapter 2: The Sandmeyer Reaction Pathway
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting an aryl amino group into a wide array of functionalities, including halides, and in this case, a nitrile (cyano group).[5][6] This pathway is often favored for its reliability and well-understood mechanism.
Mechanistic Rationale
The reaction proceeds via a two-step sequence: diazotization followed by a copper(I)-catalyzed radical substitution.[7][8]
-
Diazotization: The primary aromatic amine (2-amino-3-nitrobenzoic acid) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C).[9] This converts the amino group into a highly unstable diazonium salt (-N₂⁺), which is an excellent leaving group as dinitrogen gas (N₂).
-
Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN). The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to form an aryl radical and N₂ gas.[6] The aryl radical then reacts with the cyanide bound to the resulting copper(II) species to form the desired benzonitrile and regenerate the copper(I) catalyst.[5]
Precursor Synthesis: 2-Amino-3-nitrobenzoic Acid
A reliable supply of the starting material, 2-amino-3-nitrobenzoic acid, is critical. Several methods for its synthesis have been reported.
-
From 3-Nitrophthalic Acid: A high-yield method involves the Curtius rearrangement of 3-nitrophthalic acid.[10][11] This multi-step process includes mono-esterification, conversion of the remaining carboxylic acid to an acyl chloride, reaction with sodium azide to form an acyl azide, and finally, rearrangement and hydrolysis to yield the target amine.[11] This route can achieve an overall yield of up to 95%.[10]
-
From 2-Chloro-3-nitrobenzoic Acid: A more direct route is the ammonolysis of 2-chloro-3-nitrobenzoic acid.[12] The reaction involves heating the chloro-substituted starting material with ammonium hydroxide in a sealed vessel at elevated temperatures (e.g., 120°C), leading to nucleophilic aromatic substitution of the chloride with an amino group.[12] Yields around 80% have been reported for this method.[12]
Detailed Experimental Protocol
This protocol assumes the availability of 2-amino-3-nitrobenzoic acid.
Part A: Diazotization of 2-Amino-3-nitrobenzoic Acid
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend one equivalent of 2-amino-3-nitrobenzoic acid in a solution of concentrated hydrochloric acid (approx. 3-4 equivalents) and water.
-
Cool the suspension to 0–5°C in an ice-salt bath with vigorous stirring. The temperature must be strictly maintained within this range to prevent the premature decomposition of the diazonium salt.[9]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0–5°C for an additional 20-30 minutes.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue).[9] This ensures all the primary amine has been consumed.
Part B: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2-1.5 equivalents) and sodium or potassium cyanide in water. Cool this solution to 0-5°C.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the copper(I) cyanide solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature and prevent excessive foaming.
-
After the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently (e.g., to 50-65°C) for 30-60 minutes to ensure the reaction goes to completion.[13]
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to decompose any complex salts and precipitate the product.
-
Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Workflow and Optimization
Low yields in Sandmeyer reactions are often traced back to three primary issues: incomplete diazotization, decomposition of the diazonium salt, or problems with the copper catalyst.[9] Strict temperature control during diazotization is the most critical parameter to prevent decomposition. The formation of dark, tar-like substances often indicates premature radical side reactions due to elevated temperatures.[9]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Chapter 3: Synthesis via Oxidation
An alternative strategy involves forming the carboxylic acid group in the final step by oxidizing a methyl group on a pre-functionalized benzonitrile ring. This approach is advantageous if the starting material, 2-methyl-3-nitrobenzonitrile, is readily accessible.
Precursor Synthesis: 2-Methyl-3-nitrobenzonitrile
The required precursor, 2-methyl-3-nitrobenzonitrile, can be prepared via the nitration of 2-methylbenzonitrile. The directing effects of the methyl (ortho-, para-directing) and cyano (meta-directing) groups are conflicting. However, nitration typically occurs at the positions most activated and least sterically hindered. Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acid) would be employed, followed by isomeric separation.
Detailed Experimental Protocol: Oxidation
The oxidation of an aryl methyl group to a carboxylic acid is a standard transformation. A common and effective laboratory-scale reagent is potassium permanganate (KMnO₄). More modern, greener approaches utilize catalytic air oxidation.
Protocol using Potassium Permanganate:
-
Dissolve 2-methyl-3-nitrobenzonitrile in a mixture of a suitable solvent (e.g., pyridine or aqueous t-butanol) and water.
-
Add potassium permanganate (KMnO₄, typically 2-3 equivalents) portion-wise to the solution. The reaction is highly exothermic and should be controlled with an ice bath.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the reaction mixture and filter to remove the MnO₂.
-
Acidify the filtrate with a strong acid (e.g., HCl) to a low pH (pH 1-2).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Industrial Approach: Catalytic Air Oxidation
Inspired by methods for similar molecules like 2-methyl-3-nitrobenzoic acid, an industrial approach would involve the air oxidation of 3-nitro-o-xylene to form the monocarboxylic acid, followed by subsequent functional group transformations.[14] A patented method for the selective air oxidation of 1,3-dimethyl-2-nitrobenzene to 3-methyl-2-nitrobenzoic acid uses a metal catalyst (e.g., cobalt and manganese salts) and an initiator in the presence of an oxygen source at elevated temperature and pressure.[15] This highlights a scalable, more atom-economical approach.
Reaction Scheme and Analysis
The oxidation pathway avoids the use of highly toxic cyanide reagents in the final step but may require challenging precursor synthesis and purification. The strong oxidizing conditions can sometimes lead to side reactions if not carefully controlled.
Caption: Reaction scheme for the synthesis via oxidation of 2-methyl-3-nitrobenzonitrile.
Chapter 4: Synthesis via Nucleophilic Cyanation
This route involves the direct displacement of a halogen atom, typically chlorine or bromine, from the 2-position of a 3-nitrobenzoic acid derivative. The strong electron-withdrawing nature of the adjacent nitro and carboxyl groups activates the ring towards nucleophilic aromatic substitution.
Mechanistic Considerations
The reaction proceeds through a Meisenheimer complex intermediate. The cyanide ion (CN⁻) attacks the carbon atom bearing the halogen, forming a negatively charged intermediate where the charge is stabilized by delocalization onto the electron-withdrawing nitro group. In the subsequent step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. This reaction often requires a catalyst, such as copper(I) cyanide, and elevated temperatures.
Detailed Experimental Protocol
This protocol is based on the cyanation of 4-chloro-3-nitrobenzoic acid, adapted for the 2-chloro isomer.[16]
-
In a reaction vessel equipped for high-temperature reactions, combine 2-chloro-3-nitrobenzoic acid (1 equivalent), copper(I) cyanide (2 equivalents), and a high-boiling polar aprotic solvent like quinoline or DMF.
-
Heat the mixture under an inert atmosphere (e.g., argon) to a high temperature (e.g., 160-180°C) for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
After cooling, quench the reaction by pouring the mixture into a concentrated acid solution (e.g., HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization to yield this compound.
Caption: Reaction scheme for synthesis via nucleophilic cyanation.
Chapter 5: Comparative Analysis of Pathways
The optimal synthetic route depends heavily on the specific requirements of the synthesis, including scale, available starting materials, safety constraints, and cost.
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Suitability |
| Sandmeyer Reaction | 2-Amino-3-nitrobenzoic acid | NaNO₂, HCl, CuCN | Well-established, reliable, generally good yields. | Requires unstable diazonium intermediate, strict temperature control, use of highly toxic cyanides. | Laboratory and pilot scale. |
| Oxidation | 2-Methyl-3-nitrobenzonitrile | KMnO₄ or O₂/Catalyst | Avoids late-stage use of toxic cyanides, potentially greener (air oxidation). | Precursor may be difficult to synthesize/purify, harsh oxidizing conditions. | Large-scale industrial production. |
| Nucleophilic Cyanation | 2-Chloro-3-nitrobenzoic acid | CuCN, Quinoline | Direct, fewer steps if starting material is available. | Requires high temperatures, potentially expensive catalyst/solvent, use of toxic cyanides. | Specialty synthesis, laboratory scale. |
Chapter 6: Conclusion
The synthesis of this compound can be successfully achieved through several distinct chemical pathways. The Sandmeyer reaction remains a robust and versatile choice for laboratory-scale synthesis, leveraging a readily accessible amino precursor. For larger-scale, industrial applications, the catalytic air oxidation of a methylbenzonitrile precursor presents a more atom-economical and potentially safer alternative, aligning with the principles of green chemistry. Finally, direct nucleophilic cyanation offers a concise route, provided the halogenated starting material is available. The selection of the optimal pathway requires a careful, multi-faceted analysis of yield, safety, cost, and scalability, allowing chemists to tailor their approach to the specific objectives of their research or manufacturing campaign.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | 1260834-31-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 15. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
key intermediates in 2-Cyano-3-nitrobenzoic acid synthesis
An In-depth Technical Guide to the Synthesis of 2-Cyano-3-nitrobenzoic Acid
Abstract
This compound is a cornerstone intermediate in the synthesis of complex pharmaceuticals and specialized organic materials. The strategic placement of its cyano, nitro, and carboxylic acid functionalities offers a rich platform for molecular elaboration. This technical guide provides a comprehensive analysis of the principal synthetic routes to this valuable compound, focusing on the critical reaction intermediates that govern these transformations. We will explore the mechanistic details, process parameters, and practical considerations of each pathway, offering field-proven insights derived from established chemical literature to aid researchers and process chemists in the successful execution and optimization of these syntheses.
Introduction: The Versatility of a Trifunctional Aromatic Core
In the landscape of organic synthesis, intermediates that offer multiple, orthogonally reactive functional groups are of immense value. This compound is a prime example of such a molecule. The interplay between the electron-withdrawing nitro and cyano groups and the carboxylic acid handle makes it a uniquely versatile building block. The nitro group can be readily reduced to an amine, a key step in the synthesis of many heterocyclic systems and pharmacophores. The cyano group can undergo hydrolysis to form an amide or carboxylic acid, or be transformed into other nitrogen-containing moieties. Finally, the carboxylic acid provides a classical point for derivatization, most commonly through amide bond formation. This guide will illuminate the most reliable methods for constructing this high-value intermediate.
Primary Synthetic Pathways: A Comparative Overview
The synthesis of this compound is predominantly achieved via two distinct and well-documented strategies:
-
Pathway A: The Sandmeyer Cyanation of an Arylamine. This classic route utilizes 2-amino-3-nitrobenzoic acid as a starting material, converting the amino group into a nitrile via a diazonium salt intermediate.[1][2][3]
-
Pathway B: The Oxidation of a Benzylic Methyl Group. This alternative approach begins with 2-methyl-3-nitrobenzonitrile, oxidizing the methyl group to afford the target carboxylic acid.
Each pathway presents its own set of advantages, challenges, and key intermediates, which will be discussed in detail.
Pathway A: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a powerful transformation for converting primary aromatic amines into a variety of functional groups, including nitriles.[1][2] It proceeds through a diazonium salt, which is then displaced by a nucleophile using a copper(I) salt catalyst.[4]
Mechanistic Rationale
The overall process is a two-step sequence:
-
Diazotization: The primary amine (2-amino-3-nitrobenzoic acid) is treated with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid like HCl. This converts the amino group into an excellent leaving group, dinitrogen (N₂), forming the aryl diazonium salt. This step is critically dependent on low temperatures (typically 0-5 °C) to prevent the premature decomposition of the highly unstable diazonium salt.[5]
-
Cyanation: The diazonium salt is introduced to a solution of copper(I) cyanide. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then reacts with the cyanide species to form the final product and regenerate the copper(I) catalyst.[2]
Key Intermediate: 2-Carboxy-6-nitrobenzenediazonium Salt
The entire success of the Sandmeyer pathway hinges on the formation and controlled reactivity of the 2-carboxy-6-nitrobenzenediazonium salt. Its instability is its greatest asset and liability; it is reactive enough to be displaced but prone to decomposition if conditions are not rigorously controlled.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-3-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend one equivalent of 2-amino-3-nitrobenzoic acid in water and concentrated HCl.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature is maintained below 5 °C.[5]
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[5]
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCN solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50 °C) until gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Process Parameters and Data
| Parameter | Guideline | Rationale |
| Diazotization Temp. | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[5] |
| Reagent Stoichiometry | Slight excess of NaNO₂ & CuCN | Ensures complete conversion of the starting amine. |
| pH Control | Strongly Acidic (Diazotization) | Required for the formation of nitrous acid from NaNO₂. |
| Typical Yield | 80-90% | High efficiency is characteristic of this well-optimized reaction. |
Pathway B: Synthesis via Oxidation
An alternative strategy involves the oxidation of a pre-existing methyl group on the aromatic ring. This route is advantageous if the starting material, 2-methyl-3-nitrobenzonitrile, is more readily available or cost-effective than the corresponding aminobenzoic acid.
Mechanistic Rationale
The conversion of a benzylic methyl group to a carboxylic acid is a standard transformation that typically requires a strong oxidizing agent. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid, or nitric acid under harsh conditions.[6][7] The reaction proceeds through intermediate oxidation states, namely the corresponding benzyl alcohol and benzaldehyde, which are rapidly oxidized further under the reaction conditions to the final carboxylic acid.
Key Intermediates: Benzyl Alcohol and Benzaldehyde Derivatives
Unlike the Sandmeyer reaction with its relatively stable (at low temperatures) diazonium salt, the intermediates in this oxidation are transient and are not typically isolated. The reaction progresses through a cascade of oxidation events. The initial attack on the methyl group forms a benzyl alcohol derivative, which is then quickly oxidized to a benzaldehyde derivative, and finally to the stable benzoic acid.
Caption: Workflow for the oxidation synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Methyl-3-nitrobenzonitrile
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for work-up)
-
Deionized Water
Procedure:
-
Oxidation:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2-methyl-3-nitrobenzonitrile in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Heat the mixture to reflux (80-100 °C).
-
Slowly add a solution of potassium permanganate (typically 2-3 equivalents) in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating until the purple color persists, indicating the reaction is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the brown manganese dioxide (MnO₂) precipitate.
-
To the clear filtrate, add sodium bisulfite until the purple color of any excess permanganate is quenched.
-
Carefully acidify the cold filtrate with concentrated H₂SO₄ or HCl. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to achieve high purity.
-
Process Parameters and Data
| Parameter | Guideline | Rationale |
| Reaction Temp. | 80-100 °C (Reflux) | Provides the activation energy needed for C-H bond oxidation. |
| Oxidant Stoichiometry | 2-3 equivalents of KMnO₄ | Ensures complete oxidation of the methyl group to the carboxylic acid. |
| pH Control | Basic (Reaction), Acidic (Work-up) | The reaction is often faster under basic conditions; acidification is required to protonate the carboxylate and precipitate the product. |
| Typical Yield | 65-80% | Yields can be variable depending on the control of reaction conditions to avoid side reactions. |
Conclusion and Pathway Selection
Both the Sandmeyer reaction and the oxidation of a benzylic methyl group represent robust and scalable methods for the synthesis of this compound.
-
The Sandmeyer reaction is often preferred due to its typically higher yields and cleaner reaction profile. Its primary dependency is the availability of 2-amino-3-nitrobenzoic acid. The key to success is the rigorous control of temperature during the formation of the crucial diazonium salt intermediate.
-
The oxidation pathway is a valuable alternative, particularly if 2-methyl-3-nitrobenzonitrile is the more accessible starting material. This route involves harsher conditions and the use of strong oxidizing agents, which may present more significant safety and waste disposal challenges.
The ultimate choice of synthetic route will be guided by a careful consideration of starting material cost and availability, required scale, process safety management, and waste treatment capabilities. Understanding the key intermediates and the mechanistic principles behind each pathway is paramount for any researcher or professional seeking to produce this versatile chemical building block.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Characterization of 2-Cyano-3-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyano-3-nitrobenzoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally similar compounds to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science for the identification and characterization of this and related compounds.
Introduction: The Imperative of Spectroscopic Analysis
In the realm of chemical research and development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization, providing a detailed fingerprint of a compound's molecular architecture. This compound, a substituted aromatic carboxylic acid, presents a unique combination of functional groups—a carboxylic acid, a nitrile, and a nitro group—each with distinct spectroscopic signatures. Understanding these signatures is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and predicting its chemical behavior.
This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of this compound. By examining the influence of each functional group on the overall spectrum and drawing parallels with closely related, well-characterized molecules, we can construct a reliable predictive model of its spectroscopic properties.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with its ortho- and meta-substituted benzene ring, dictates a complex and informative spectroscopic profile. The electron-withdrawing nature of the cyano and nitro groups, coupled with the carboxylic acid functionality, will significantly influence the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the various bonds.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.
Caption: A typical workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and cyano groups, these protons will be deshielded and resonate at a relatively high chemical shift (downfield). The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | N/A |
| Aromatic H (ortho to COOH) | 8.2 - 8.5 | Doublet of Doublets | ~8, ~1.5 |
| Aromatic H (para to COOH) | 8.0 - 8.3 | Triplet | ~8 |
| Aromatic H (ortho to CN) | 8.4 - 8.7 | Doublet of Doublets | ~8, ~1.5 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The assignments are based on the analysis of substituent effects on aromatic chemical shifts.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 170 |
| Aromatic C -COOH | 130 - 135 |
| Aromatic C -CN | 110 - 115 |
| Aromatic C -NO₂ | 148 - 153 |
| Quaternary Aromatic Carbons | 135 - 145 |
| Aromatic C -H | 125 - 135 |
| Cyano (-C N) | 115 - 120 |
Note: These are predicted values. The exact chemical shifts will be influenced by the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation and Acquisition
Caption: Common workflows for solid-state IR spectroscopy.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show strong absorptions corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile, and the N-O stretches of the nitro group.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |
| Aromatic | C-H stretch | 3100 - 3000 | Medium |
| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |
| Cyano | C≡N stretch | 2230 - 2210 | Medium |
| Nitro | Asymmetric N-O stretch | 1550 - 1500 | Strong |
| Nitro | Symmetric N-O stretch | 1370 - 1330 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Mass Spectrometry Analysis
Caption: A general workflow for mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₄N₂O₄, with a molecular weight of 192.13 g/mol . In a high-resolution mass spectrum, the exact mass can be used to confirm the elemental composition. Electron Ionization (EI) would likely lead to significant fragmentation. Electrospray Ionization (ESI), a softer ionization technique, would likely show a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Predicted Fragmentation Pathways:
Common fragmentation patterns for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH). The presence of the nitro and cyano groups will also influence the fragmentation.
Caption: A simplified representation of potential fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. While this guide is based on established spectroscopic principles and data from analogous structures, it is imperative to confirm these predictions with experimental data whenever possible.
Methodological & Application
Application Notes & Protocols: 2-Cyano-3-nitrobenzoic Acid as a Strategic Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Multifunctional Aromatic
In the landscape of modern organic chemistry, the efficiency of a synthetic route is often dictated by the strategic selection of its starting materials. 2-Cyano-3-nitrobenzoic acid is a prime example of a highly functionalized aromatic building block, offering chemists a trifecta of reactive sites on a single, stable scaffold.[1] Its structure, featuring a carboxylic acid, a cyano group, and a nitro group positioned in a synthetically useful ortho/meta relationship, provides a rich platform for constructing complex molecular architectures.
The electron-withdrawing nature of the cyano and nitro groups significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid, opening avenues for diverse chemical transformations.[2][3] This guide provides an in-depth exploration of the reactivity profile of this compound and delivers detailed protocols for its application, particularly in the synthesis of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science.[4][5]
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.
| Property | Value | Reference |
| CAS Number | 1260834-31-8 | [1][6] |
| Molecular Formula | C₈H₄N₂O₄ | [1] |
| Molecular Weight | 192.13 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Storage Temperature | Inert atmosphere, Room Temperature | [6] |
| ¹H NMR | Spectral data available | [7] |
| ¹³C NMR | Spectral data available | [7] |
| IR, MS | Spectral data available | [7][8] |
The Chemistry of a Tri-Functionalized Scaffold: A Reactivity Deep Dive
The synthetic versatility of this compound stems from the distinct and synergistic reactivity of its three functional groups. Understanding the behavior of each is key to designing successful synthetic strategies.
Caption: Reactivity map of this compound.
-
The Nitro Group (NO₂): This powerful electron-withdrawing group is primarily a gateway to an amino functionality. Its selective reduction is one of the most valuable transformations of this molecule. This reduction unmasks an aniline derivative, which is a critical precursor for building a wide range of nitrogen-containing heterocycles like quinazolinones and benzodiazepines.[5][9][10]
-
The Cyano Group (CN): The cyano group can be maintained as a synthetic handle or transformed. Under harsh acidic or basic conditions, it can be hydrolyzed to a carboxylic acid, yielding a phthalic acid derivative. More strategically, it can participate in cyclization reactions or be reduced to an aminomethyl group.
-
The Carboxylic Acid Group (COOH): As a classic functional group, it provides a reliable anchor for modifications. It can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of this aromatic scaffold to other molecules or solid supports.[11] This is particularly useful in fragment-based drug discovery and the synthesis of compound libraries.[4]
Application Protocol: Synthesis of a Quinazolinone Precursor
One of the most powerful applications of this building block is its conversion to 2-amino-3-cyanobenzoic acid. This product is an invaluable intermediate, primed for cyclization reactions. The following protocol details the selective reduction of the nitro group.
Protocol 1: Selective Reduction to 2-Amino-3-cyanobenzoic Acid
This procedure leverages the chemoselective reduction of the nitro group in the presence of the more resilient cyano and carboxylic acid functionalities. Tin(II) chloride in acidic media is a classic and reliable method for this transformation.
Caption: Experimental workflow for nitro group reduction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (or concentrated HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add tin(II) chloride dihydrate (4.5 eq) and ethanol (approx. 10 mL per 1 g of starting material).
-
Causality: Ethanol is a common solvent for this reaction. Alternatively, using concentrated HCl as the solvent can accelerate the reaction but requires more careful handling.
-
-
Addition of Starting Material: Stir the tin(II) chloride solution and gently heat to 50-60 °C. Add the this compound (1.0 eq) portion-wise over 15-20 minutes.
-
Causality: Portion-wise addition helps to control the initial exotherm of the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol). Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).
-
Work-up (Part 1 - Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice. Carefully basify the solution by adding 1 M NaOH solution until the pH is >10.
-
Causality: This step precipitates the tin salts as tin hydroxides, which can then be removed by filtration.
-
-
Filtration: Filter the resulting suspension through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with water and ethyl acetate.
-
Work-up (Part 2 - Isolation): Combine the filtrate layers in a separatory funnel. The product will be in the aqueous layer as its carboxylate salt. Wash the aqueous layer with ethyl acetate (2x) to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 6 M HCl with vigorous stirring. The product will precipitate out as a solid as the pH approaches 4-5.
-
Final Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. The resulting 2-amino-3-cyanobenzoic acid can be further purified by recrystallization if necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Nitro Reduction | Insufficient reducing agent; Short reaction time; Low reaction temperature. | Add an additional 0.5-1.0 eq of SnCl₂ and continue reflux. Ensure the temperature is adequate. Confirm starting material purity. |
| Low Product Yield | Product loss during work-up; Incomplete precipitation. | Ensure pH is carefully adjusted during precipitation; product may have some solubility. Perform additional extractions from the acidified aqueous layer. |
| Side Product Formation | Over-reduction or hydrolysis of the cyano group. | Avoid excessively long reaction times or highly concentrated acid at high temperatures. Monitor closely by TLC. |
| Product Contaminated with Tin | Inefficient removal of tin salts during filtration. | Use a thick pad of celite for filtration. Ensure the solution is sufficiently basic (pH >10) to fully precipitate tin hydroxides before filtering. |
Safety & Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.
-
Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Hydrochloric Acid: Highly corrosive. Use appropriate PPE and handle with extreme care, especially when working with concentrated solutions.
-
Work-up: The initial quenching and basification steps can be exothermic. Perform these additions slowly and with cooling.
Conclusion
This compound is a strategically valuable building block whose true potential is unlocked through the selective manipulation of its three distinct functional groups. The controlled reduction of the nitro group, as detailed in this guide, provides a direct and efficient route to 2-amino-3-cyanobenzoic acid, a versatile precursor for a multitude of heterocyclic scaffolds. By understanding the underlying chemical principles and following robust protocols, researchers can effectively leverage this reagent to accelerate the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1260834-31-8 [chemicalbook.com]
- 7. This compound(1260834-31-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. chemcess.com [chemcess.com]
Application Notes & Protocols: The Reaction of 2-Cyano-3-nitrobenzoic Acid with Amines
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reaction of 2-Cyano-3-nitrobenzoic acid with various amines. The primary focus is on the Nucleophilic Aromatic Substitution (SNAr) pathway, a cornerstone reaction in modern synthetic chemistry. We will explore the underlying mechanisms, provide field-tested experimental protocols, and discuss the significance of the resulting 2-(Alkyl/Aryl)amino-3-cyanobenzoic acid derivatives as versatile intermediates in the synthesis of pharmacologically active compounds. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction: A Multifunctional Scaffold
This compound is a highly functionalized aromatic scaffold of significant interest in organic synthesis. Its structure is characterized by three distinct functional groups: a carboxylic acid, a cyano group, and a nitro group. The powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups profoundly influences the reactivity of the aromatic ring. These groups decrease the electron density of the benzene ring, making it susceptible to attack by nucleophiles.[1] This activation is the foundation for Nucleophilic Aromatic Substitution (SNAr) reactions, which allow for the strategic introduction of new functionalities.
The reaction with amines is particularly valuable, leading to the formation of substituted aminobenzoic acids. These products are key building blocks in the development of pharmaceuticals and agrochemicals, prized for their utility in constructing complex heterocyclic systems and other bioactive molecules.[2][3] This document will primarily detail the SNAr reaction, wherein an amine displaces the nitro group.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with an amine proceeds through a well-established two-step addition-elimination mechanism known as SNAr.[4] The rate of this reaction is largely dependent on the nucleophilicity of the amine and the electronic stabilization of the intermediate.
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks the carbon atom bearing the nitro group (C3). This is typically the rate-determining step of the reaction.[5]
-
Formation of the Meisenheimer Complex: This attack disrupts the ring's aromaticity and forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[6] The negative charge is effectively delocalized across the aromatic system and is further stabilized by the strongly electron-withdrawing cyano group at the ortho position and the carboxyl group at the meta position.
-
Rearomatization and Leaving Group Departure: The system regains its aromatic stability through the expulsion of the nitro group as a nitrite ion (NO₂⁻), a competent leaving group. A final deprotonation step yields the neutral substituted aminobenzoic acid product.
Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should optimize conditions based on the specific amine used and the desired scale.
Protocol 1: General Procedure for SNAr with Amines
This protocol describes the displacement of the nitro group with a primary or secondary amine under thermal conditions.
3.1.1. Materials & Equipment
-
Reagents: this compound (1.0 eq), Amine (1.2 - 2.0 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq) or Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
3.1.2. Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.92 g, 10 mmol) and anhydrous potassium carbonate (e.g., 4.14 g, 30 mmol).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ acts as a base to deprotonate the carboxylic acid, preventing it from undergoing an acid-base reaction with the amine nucleophile, and facilitates the substitution reaction.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask. Stir the suspension for 10-15 minutes at room temperature. Add the desired amine (e.g., 12 mmol, 1.2 eq) to the mixture via syringe.
-
Rationale: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation (K⁺) but not the nucleophile, increasing its reactivity.
-
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Rationale: SNAr reactions often have a significant activation energy barrier associated with the disruption of aromaticity and therefore require thermal energy to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water (approx. 200 mL). c. Acidify the aqueous solution to pH 2-3 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate or become extractable.
-
Rationale: Acidification ensures the product is in its neutral, less water-soluble form for efficient extraction. d. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 75 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-(Alkyl/Aryl)amino-3-cyanobenzoic acid.
Protocol 2: Alternative Pathway - Nitro Group Reduction
A common and highly efficient transformation for this substrate is the reduction of the nitro group to an amine, yielding 2-amino-3-cyanobenzoic acid.[7] This product is a valuable building block in its own right.[2]
3.2.1. Materials & Equipment
-
Reagents: this compound, 10% Palladium on Carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂) balloon or Parr hydrogenator.
-
Equipment: Heavy-walled hydrogenation flask or Parr shaker apparatus, magnetic stirrer, vacuum/gas line, Celite® for filtration.
3.2.2. Step-by-Step Methodology
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (e.g., 1.92 g, 10 mmol) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100-200 mg) to the solution under a gentle stream of nitrogen.
-
Rationale: Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups.[8] It should be handled carefully as it can be pyrophoric when dry.
-
-
Hydrogenation: Securely attach the flask to a vacuum/gas manifold. Evacuate the flask and backfill with hydrogen gas (3 cycles). Maintain a positive pressure of hydrogen with a balloon or pressurize in a Parr apparatus (e.g., to 50 psi).
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours). The product, 2-amino-3-cyanobenzoic acid, will have a different Rƒ value.
-
Workup: a. Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Rationale: Celite prevents the fine catalyst particles from passing through the filter paper. Caution: The filter cake should not be allowed to dry completely in the air as it may ignite. It should be quenched with water. c. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-cyanobenzoic acid, which can be used directly or recrystallized for higher purity.
-
Data Summary & Expected Outcomes
The success of the SNAr reaction is highly dependent on the reaction parameters. The following table provides a generalized summary of expected outcomes based on established principles of SNAr chemistry.
| Amine Type | Relative Reactivity | Typical Base | Solvent | Temp (°C) | Expected Yield | Notes |
| Primary Alkylamine | High | K₂CO₃, Et₃N | DMF, DMSO | 80-100 | Good to Excellent | Less sterically hindered amines react faster. |
| Secondary Alkylamine | Moderate to High | K₂CO₃ | DMSO | 90-110 | Good | Steric hindrance can slow the reaction. |
| Aniline (unactivated) | Low | K₂CO₃, Cs₂CO₃ | DMSO | 120-150 | Poor to Moderate | Aniline is a weaker nucleophile. |
| Aniline (activated) | Moderate | K₂CO₃ | DMF, DMSO | 100-130 | Moderate to Good | Electron-donating groups on the aniline increase its nucleophilicity. |
Workflow Visualization
The overall process from starting material to purified product can be visualized as a clear, sequential workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 1275585-93-7: 2-amino-3-cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes & Protocols: Strategic Cyclization of 2-Cyano-3-nitrobenzoic Acid for Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Cyano-3-nitrobenzoic Acid
This compound is a highly functionalized aromatic compound that serves as a potent and versatile starting material in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the cyano group, and the nitro group. The electron-withdrawing nature of the nitro and cyano substituents significantly influences the reactivity of the benzene ring, while also providing latent functionalities that can be unmasked for subsequent transformations.[1][2]
This guide provides an in-depth exploration of the cyclization reactions involving this compound, with a primary focus on its conversion to quinazolinone derivatives—a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] We will detail the critical preliminary step of nitro group reduction and subsequent intramolecular cyclization strategies, offering field-proven insights and step-by-step protocols for laboratory application.
Core Synthetic Strategy: From Nitro-Aromatic to Privileged Heterocycle
The primary pathway for leveraging this compound in heterocyclic synthesis involves a two-stage process. The first and most critical stage is the selective reduction of the aromatic nitro group to an amine. This transformation fundamentally alters the electronic properties of the molecule, converting the electron-deficient ring into an electron-rich system and installing a nucleophilic amino group ortho to the other functionalities. This newly formed aniline derivative is the key intermediate primed for intramolecular cyclization.
The subsequent cyclization step leverages the proximate arrangement of the amine, cyano, and carboxylic acid groups to construct the fused heterocyclic ring system. The choice of reagents and conditions in this second stage dictates the final structure of the heterocyclic product.
Diagram 1: High-level workflow for converting this compound to a quinazolinone scaffold.
Protocol I: Reductive Conversion to 2-Cyano-3-aminobenzoic Acid
The reduction of the nitro group is the gateway to all subsequent cyclization chemistry. The choice of reducing agent is critical to ensure high yield and compatibility with the other functional groups, particularly the nitrile and carboxylic acid.
Causality Behind Method Selection:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. It avoids the use of harsh acids and stoichiometric metal waste. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of the flammable hydrogen gas and pyrophoric catalyst.
-
Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): This is a classic, robust, and equipment-friendly method.[5] Tin(II) chloride is particularly effective for selective nitro group reduction in the presence of other reducible groups like nitriles. It is often the method of choice for laboratory-scale synthesis due to its simplicity and reliability.
Detailed Protocol: Nitro Reduction using Tin(II) Chloride
Principle: Tin(II) chloride in concentrated hydrochloric acid reduces the aromatic nitro group to a primary amine. The resulting amine hydrochloride salt is then neutralized with a base to liberate the free amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, Büchner funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid. Carefully add this solution to the suspension of the starting material. Caution: The initial reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur. Continue adding base until the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyano-3-aminobenzoic acid. The product can be purified further by recrystallization if necessary.
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Metal/Acid Reduction (SnCl₂/HCl) |
| Catalyst/Reagent | 5-10 mol% Pd/C | 4-5 equivalents SnCl₂·2H₂O |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol, Concentrated HCl |
| Temperature | Room Temperature to 50°C | 60-80°C (Reflux) |
| Pressure | 1-4 atm H₂ | Atmospheric |
| Typical Yield | >90% | 80-95% |
| Key Advantage | High purity, minimal waste | Simple setup, reliable |
| Key Disadvantage | Requires specialized equipment | Stoichiometric metal waste |
| Table 1: Comparison of common methods for nitro group reduction. |
Protocol II: Cyclization to 4-Oxo-3,4-dihydroquinazoline-8-carbonitrile
With the key 2-cyano-3-aminobenzoic acid intermediate in hand, the next step is the formation of the quinazolinone ring. A highly effective method involves acylation followed by dehydrative cyclization.
Principle: The synthesis of the quinazolinone core from an anthranilic acid derivative is a well-established transformation.[4][6] In this case, the amino group of our intermediate attacks an acylating agent (e.g., acetic anhydride), forming an N-acyl intermediate. Subsequent heating promotes an intramolecular condensation reaction between the newly formed amide and the carboxylic acid, eliminating water to form the heterocyclic quinazolinone ring. The cyano group at position 8 remains intact under these conditions.
Diagram 2: Simplified mechanism for quinazolinone formation via acylation and cyclization.
Detailed Protocol: Synthesis via Acetic Anhydride
Materials:
-
2-Cyano-3-aminobenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
Reaction Setup: Place 2-cyano-3-aminobenzoic acid (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of acetic anhydride (5-10 eq). A few drops of pyridine can be added to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (around 120-140°C) for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile.
| Reagent | Function | Typical Conditions | Expected Product |
| Acetic Anhydride | Provides a C2-methyl group and acts as a dehydrating agent. | Reflux, 120-140°C | 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile |
| Formamide | Provides the C2-H atom. | Heat, 120-150°C | 4-Oxo-3,4-dihydroquinazoline-8-carbonitrile |
| Orthoesters (e.g., Triethyl orthoformate) | Provides the C2-H atom and drives cyclization. | Reflux with acid catalyst | 4-Oxo-3,4-dihydroquinazoline-8-carbonitrile |
| Table 2: Reagents for quinazolinone synthesis and their corresponding C2-substituents. |
Concluding Remarks & Future Directions
This compound is a superb precursor for constructing complex heterocyclic systems. The protocols detailed herein provide a robust and reproducible pathway to valuable quinazolinone-8-carbonitrile scaffolds. These scaffolds are ripe for further functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. The N3-position of the quinazolinone ring can be alkylated or arylated, and the C2-position can be modified by choosing different cyclization reagents. This versatility makes the title compound a cornerstone for building diverse chemical libraries aimed at drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-Cyano-3-nitrobenzoic Acid: A Versatile Intermediate in Heterocyclic Synthesis
Introduction
2-Cyano-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a carboxylic acid, a cyano group, and a nitro group in an ortho arrangement, makes it a potent precursor for the synthesis of a variety of complex heterocyclic scaffolds. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide provides a comprehensive overview of the properties of this compound and a detailed experimental protocol for its application in the synthesis of indazole derivatives through a reductive cyclization reaction.
Chemical Properties and Synthetic Potential
This compound possesses three key functional groups that can be selectively manipulated to achieve diverse synthetic outcomes.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is pivotal for intramolecular cyclization reactions.
-
The Cyano Group: The cyano (nitrile) group can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine. In the context of this protocol, it serves as an electrophilic center for cyclization.
-
The Carboxylic Acid Group: This group provides a handle for further derivatization, such as esterification or amidation, to modulate the solubility and reactivity of the molecule or to introduce additional points of diversity in a synthetic scheme.
The strategic placement of the cyano and nitro groups ortho to each other makes this compound an ideal substrate for reductive cyclization, a powerful strategy for the construction of fused heterocyclic systems.
Application: Synthesis of 1H-Indazole-3-carboxylic Acid via Reductive Cyclization
This section details a robust protocol for the conversion of this compound to 1H-indazole-3-carboxylic acid. This transformation is a cornerstone reaction that highlights the synthetic utility of the starting material. Indazoles are a class of bicyclic heteroaromatic compounds that are frequently found in pharmacologically active agents.
The reaction proceeds in two conceptual steps: first, the selective reduction of the nitro group to an amine, followed by an intramolecular nucleophilic attack of the newly formed amine onto the adjacent cyano group, leading to the formation of the indazole ring system. Sodium dithionite is a mild and effective reducing agent for this transformation.[1][2][3][4]
Reaction Scheme
Caption: Reductive cyclization of this compound.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, suspend this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., ethanol or THF) to aid solubility.
-
Addition of Base: Add sodium bicarbonate (2.5-3.0 eq) to the suspension. This will deprotonate the carboxylic acid, increasing its solubility in the aqueous medium and neutralizing the acidic byproducts of the dithionite reduction.
-
Reduction: While stirring vigorously at room temperature, add sodium dithionite (3.0-4.0 eq) portion-wise over 15-20 minutes. The reaction is often exothermic, and the color of the reaction mixture may change.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x volume) to remove any non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product, 1H-indazole-3-carboxylic acid, should precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
-
If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol/water.
-
Data Interpretation:
The successful synthesis of 1H-indazole-3-carboxylic acid can be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see aromatic protons corresponding to the indazole ring system and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should show the disappearance of the nitrile carbon signal and the appearance of signals characteristic of the indazole ring.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.
-
IR Spectroscopy: Look for the appearance of N-H stretching vibrations and the characteristic O-H and C=O stretches of the carboxylic acid.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add additional portions of sodium dithionite and continue heating. Ensure the reaction is monitored by TLC/HPLC until completion. |
| Low Yield | Product remains in the aqueous layer during work-up. | Ensure the aqueous layer is sufficiently acidified to fully precipitate the product. Perform multiple extractions with an appropriate organic solvent after acidification if the product has some organic solubility. |
| Impure Product | Incomplete removal of starting material or side products. | Optimize the purification step. Recrystallization from a different solvent system or column chromatography may be necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium dithionite can be pyrophoric under certain conditions. Handle with care and avoid contact with moisture and combustible materials.
-
Handle all chemicals with caution and consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules. The protocol described herein for the synthesis of 1H-indazole-3-carboxylic acid via reductive cyclization is a robust and efficient method that showcases the synthetic potential of this compound. This application note provides researchers and drug development professionals with the necessary information to confidently utilize this compound in their synthetic endeavors.
References
Application Notes: 2-Cyano-3-nitrobenzoic Acid as a Versatile Reagent in Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Scaffolding Reagent
In the landscape of medicinal chemistry, the strategic design and synthesis of novel heterocyclic entities remain a cornerstone of drug discovery. The pursuit of molecular scaffolds that offer multiple points for diversification is of paramount importance. 2-Cyano-3-nitrobenzoic acid, a seemingly simple aromatic molecule, emerges as a reagent of significant untapped potential. Its unique trifunctional nature—a carboxylic acid, a nitro group, and a cyano group, all in a sterically demanding ortho/meta relationship—provides a rich platform for the construction of a diverse array of complex, medicinally relevant heterocycles. This application note aims to serve as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this compound and providing detailed protocols for its application in the synthesis of key pharmacophores.
The strategic arrangement of the functional groups on the benzene ring allows for a series of selective transformations. The nitro group, a versatile precursor to an amino functionality, opens the door to the vast and well-established chemistry of anthranilic acid derivatives. The cyano group can act as a linchpin in various cyclization strategies, while the carboxylic acid provides a handle for amide and ester formation, crucial for modulating pharmacokinetic properties. This document will explore these transformations, with a focus on the synthesis of quinazolinones, a privileged scaffold in oncology, and benzothiadiazines, a class of compounds with a broad spectrum of biological activities.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is critical before utilizing any chemical reagent.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₄ | [1] |
| Molecular Weight | 192.13 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Melting Point | Not widely reported | Commercially available |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and methanol | Inferred from similar structures |
| CAS Number | 1260834-31-8 | [1] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Transformation: Gateway to Anthranilic Acid Derivatives
The most pivotal transformation of this compound in a medicinal chemistry context is the selective reduction of the nitro group to an amine. This reaction yields 2-amino-3-cyanobenzoic acid, a highly valuable intermediate that serves as a gateway to a multitude of heterocyclic systems. The presence of the electron-withdrawing cyano and carboxylic acid groups can influence the choice of reducing agent to ensure chemoselectivity.
dot digraph "Nitro_Reduction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
"2-Cyano-3-nitrobenzoic_acid" [label="this compound"]; "2-Amino-3-cyanobenzoic_acid" [label="2-Amino-3-cyanobenzoic Acid", fillcolor="#34A853"]; "Heterocyclic_Scaffolds" [label="Bioactive Heterocyclic Scaffolds\n(e.g., Quinazolinones, Benzothiadiazines)", fillcolor="#EA4335"];
"2-Cyano-3-nitrobenzoic_acid" -> "2-Amino-3-cyanobenzoic_acid" [label="Selective Nitro Reduction\n(e.g., H₂, Pd/C or SnCl₂)", fontcolor="#5F6368"]; "2-Amino-3-cyanobenzoic_acid" -> "Heterocyclic_Scaffolds" [label="Cyclization Reactions", fontcolor="#5F6368"]; } केंदot Caption: Synthetic pathway from this compound to bioactive heterocycles.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-3-cyanobenzoic Acid
This protocol describes a general procedure for the selective reduction of the nitro group using catalytic hydrogenation. This method is often preferred due to its clean reaction profile and the avoidance of stoichiometric metal waste.[2]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 5-10 mol%)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
To a hydrogenation flask, add this compound and the palladium on carbon catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a suitable solvent (e.g., methanol) to dissolve the starting material.
-
Evacuate the flask again and introduce hydrogen gas (typically via a balloon or from a pressurized cylinder).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-cyanobenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[2] The catalyst loading can be optimized to balance reaction time and cost.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation as they can help in proton transfer steps.
-
Hydrogen Source: Gaseous hydrogen is a clean and atom-economical reducing agent.
-
Safety: The use of hydrogen gas requires appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources.
Application in the Synthesis of Bioactive Heterocycles
Synthesis of Quinazolinone Scaffolds: Targeting PARP in Cancer Therapy
Quinazolinones are a prominent class of heterocyclic compounds with a broad range of biological activities, including anticancer properties.[3] Notably, the quinazolinone scaffold is a key feature in several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in the treatment of cancers with specific DNA repair deficiencies.[4][5] The synthesis of quinazolinones often proceeds through the cyclization of anthranilic acid derivatives.
dot digraph "Quinazolinone_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
"2-Amino-3-cyanobenzoic_acid" [label="2-Amino-3-cyanobenzoic Acid"]; "Formamide" [label="Formamide (or other C1 source)"]; "Quinazolinone_intermediate" [label="8-Cyano-quinazolin-4(3H)-one Intermediate", fillcolor="#FBBC05"]; "PARP_Inhibitor" [label="Potential PARP Inhibitor Scaffold", fillcolor="#EA4335"];
"2-Amino-3-cyanobenzoic_acid" -> "Quinazolinone_intermediate" [label="Cyclocondensation", fontcolor="#5F6368"]; "Formamide" -> "Quinazolinone_intermediate" [dir=none]; "Quinazolinone_intermediate" -> "PARP_Inhibitor" [label="Further Functionalization", fontcolor="#5F6368"]; } केंदot Caption: Synthesis of a potential PARP inhibitor scaffold from 2-amino-3-cyanobenzoic acid.
Protocol 2: Synthesis of 8-Cyano-quinazolin-4(3H)-one
This protocol provides a representative method for the synthesis of a substituted quinazolinone from 2-amino-3-cyanobenzoic acid, based on the well-established Niementowski quinazoline synthesis.[3]
Materials:
-
2-Amino-3-cyanobenzoic acid (1.0 eq)
-
Formamide (excess, as reagent and solvent)
-
High-boiling point inert solvent (optional, e.g., Dowtherm A)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzoic acid and a large excess of formamide.
-
Heat the reaction mixture to a high temperature (typically 150-180 °C).
-
Maintain the temperature and stir the mixture for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water or onto ice to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry.
-
The crude 8-cyano-quinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Trustworthiness and Self-Validation:
-
The progress of the reaction should be carefully monitored by TLC to ensure complete consumption of the starting material and to observe the formation of the product.
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Benzothiadiazine-1,1-dioxides: A Scaffold with Diverse Bioactivity
Benzothiadiazine-1,1-dioxides are another important class of heterocyclic compounds with a wide range of therapeutic applications, including diuretic, antihypertensive, and antiviral activities.[6][7] The synthesis of these compounds can be achieved from appropriately substituted anthranilic acid derivatives.
Protocol 3: Representative Synthesis of a Benzothiadiazine-1,1-dioxide Precursor
This protocol outlines a plausible, albeit generalized, two-step sequence for the synthesis of a key intermediate for benzothiadiazine-1,1-dioxides, starting from 2-amino-3-cyanobenzoic acid.
Step 1: Sulfonylation of 2-Amino-3-cyanobenzoic Acid
Materials:
-
2-Amino-3-cyanobenzoic acid (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H) (excess)
-
Inert solvent (e.g., Dichloromethane, DCM)
-
Base (e.g., Pyridine or Triethylamine)
Procedure:
-
Dissolve 2-amino-3-cyanobenzoic acid in an inert solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add the sulfonating agent (e.g., sulfuryl chloride) to the cooled solution. A base like pyridine can be used to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or ice.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfonyl chloride.
Step 2: Cyclization with Ammonia
Materials:
-
The crude sulfonyl chloride from Step 1
-
Aqueous ammonia (concentrated)
-
Suitable solvent (e.g., THF or Dioxane)
Procedure:
-
Dissolve the crude sulfonyl chloride in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction at room temperature until cyclization is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired benzothiadiazine-1,1-dioxide precursor.
Expertise and Experience Insights:
-
The choice of sulfonating agent and reaction conditions in Step 1 needs to be carefully optimized to avoid side reactions.
-
The cyclization in Step 2 is typically driven by the nucleophilic attack of the amino group onto the sulfonyl chloride. The reaction conditions should be controlled to favor the intramolecular cyclization over intermolecular reactions.
Conclusion and Future Perspectives
This compound represents a highly versatile and underutilized reagent in the medicinal chemist's toolbox. The strategic positioning of its three functional groups allows for a logical and efficient entry into diverse and medicinally relevant heterocyclic scaffolds. The conversion to 2-amino-3-cyanobenzoic acid opens up a vast chemical space, with the synthesis of quinazolinones and benzothiadiazines being just two prominent examples. The protocols provided herein serve as a starting point for researchers to explore the full potential of this reagent. Further investigations into the selective manipulation of the cyano and carboxylic acid functionalities, as well as its application in other areas of medicinal chemistry, are warranted and expected to yield exciting new discoveries.
References
- 1. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview | MDPI [mdpi.com]
Catalyst for Innovation: Synthesis of Novel Heterocyclic Compounds from 2-Cyano-3-nitrobenzoic Acid
Introduction: The Strategic Value of a Versatile Scaffolding
In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-Cyano-3-nitrobenzoic acid, a readily accessible aromatic compound, represents a powerhouse of synthetic potential. Its trifunctional nature—a carboxylic acid, a cyano group, and a nitro group, all strategically positioned on a benzene ring—offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing properties of the nitro and cyano groups activate the aromatic ring, while the inherent reactivity of each functional group provides multiple handles for derivatization and cyclization.
This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with a detailed exploration of the synthetic utility of this compound. We will delve into the foundational transformation of this molecule into the key intermediate, 2-amino-3-cyanobenzoic acid, and subsequently explore its application in the synthesis of diverse and medicinally relevant heterocyclic scaffolds, including quinazolinones and benzodiazepines. The protocols detailed herein are designed to be both practical and illustrative of the underlying chemical principles, empowering researchers to unlock the full potential of this versatile building block.
Part 1: The Gateway Transformation: Synthesis of 2-Amino-3-cyanobenzoic Acid
The conversion of the nitro group to an amine is the critical first step in unlocking the broader synthetic utility of this compound. This transformation converts a strongly deactivating group into a versatile nucleophilic handle, paving the way for a multitude of cyclization reactions. While various methods exist for the reduction of aromatic nitro groups, a common and effective approach involves the use of a metal catalyst, such as tin(II) chloride or iron in an acidic medium.[1][2]
Protocol 1: Reduction of this compound to 2-Amino-3-cyanobenzoic Acid
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate in ethanol, a method known for its efficiency and relatively mild conditions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
To this suspension, add tin(II) chloride dihydrate (4-5 equivalents) portion-wise with stirring.
-
Carefully add concentrated hydrochloric acid dropwise to the mixture. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite in a Büchner funnel and wash the filter cake with ethanol.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the resulting aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-cyanobenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data for 2-Amino-3-cyanobenzoic Acid (CAS 1275585-93-7):
-
¹H NMR (DMSO-d₆): δ 7.6-7.8 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 5.5-6.0 (br s, 2H, NH₂). (Note: Carboxylic acid proton may be broad or not observed).
-
¹³C NMR (DMSO-d₆): δ 168-170 (C=O), 150-152 (C-NH₂), 135-137 (Ar-C), 120-122 (Ar-C), 118-120 (CN), 115-117 (Ar-C), 110-112 (Ar-C).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 3300-2500 (O-H stretching), 2220-2230 (C≡N stretching), 1680-1700 (C=O stretching).
Part 2: Synthesis of Fused Heterocyclic Systems
The strategic placement of the amino, cyano, and carboxylic acid functionalities in 2-amino-3-cyanobenzoic acid makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The following protocols outline the synthesis of two important classes of compounds: quinazolinones and benzodiazepines.
Protocol 2: Synthesis of 2-Substituted-4-oxo-3,4-dihydroquinazoline-8-carbonitriles
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3] This protocol describes a general method for their synthesis from 2-amino-3-cyanobenzoic acid and an orthoester.
Materials:
-
2-Amino-3-cyanobenzoic acid
-
Triethyl orthoformate (or other orthoesters for 2-substitution)
-
Acetic anhydride
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, combine 2-amino-3-cyanobenzoic acid (1 equivalent) and triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of acetic anhydride (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 3: Synthesis of 5-Oxo-4,5-dihydro-3H-1,4-benzodiazepine-9-carbonitriles
Benzodiazepines are a well-known class of psychoactive drugs and are also explored for other therapeutic applications.[4][5] This protocol provides a pathway to a benzodiazepine scaffold through the reaction of 2-amino-3-cyanobenzoic acid with an α-amino acid ester.
Materials:
-
2-Amino-3-cyanobenzoic acid
-
Glycine ethyl ester hydrochloride (or other α-amino acid ester hydrochlorides)
-
Pyridine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-cyanobenzoic acid (1 equivalent) in dry DMF.
-
Add glycine ethyl ester hydrochloride (1.1 equivalents) and pyridine (2.2 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DMF dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DMF.
-
The filtrate contains the intermediate amide. This can be isolated or used directly in the next step.
-
To induce cyclization, the solvent can be removed under reduced pressure, and the residue can be heated in a high-boiling solvent like xylene or subjected to base-catalyzed cyclization (e.g., with sodium ethoxide in ethanol).
-
The final product can be purified by column chromatography on silica gel.
Data Presentation
| Protocol | Starting Material | Key Reagents | Product Class | Typical Yield (%) |
| 1 | This compound | SnCl₂·2H₂O, HCl | Aminobenzoic acid | 70-85 |
| 2 | 2-Amino-3-cyanobenzoic acid | Triethyl orthoformate | Quinazolinone | 60-75 |
| 3 | 2-Amino-3-cyanobenzoic acid | Glycine ethyl ester HCl, DCC | Benzodiazepine | 50-65 |
Experimental Workflows and Logical Relationships
Overall Synthetic Pathway
Caption: Synthetic workflow from this compound.
Quinazolinone Formation Mechanism
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Cyano-3-nitrobenzoic Acid for Advanced Synthesis
Introduction:
2-Cyano-3-nitrobenzoic acid is a highly versatile aromatic building block, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: the carboxylic acid, the cyano group, and the nitro group. This trifecta of functionalities allows for a modular and sequential chemical modification, enabling the construction of intricate molecular architectures. The electron-withdrawing nature of both the nitro and cyano groups significantly influences the reactivity of the aromatic ring, making it a unique substrate for various transformations.
This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and the underlying chemical principles for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust, reproducible, and scalable, with a focus on achieving high yields and purity.
I. Strategic Considerations for Derivatization
The derivatization of this compound can be approached by selectively targeting one of its three functional groups. The choice of reaction pathway is dictated by the desired final product and the compatibility of the reagents with the other functionalities present in the molecule.
Diagram 1: Functional Group Reactivity Hierarchy
This diagram illustrates the primary reaction pathways for the selective derivatization of this compound.
Caption: Primary derivatization pathways of this compound.
II. Protocol 1: Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[1] This opens up new avenues for electrophilic aromatic substitution and is a common step in the synthesis of heterocyclic compounds like quinazolinones.
Method A: Reduction using Iron in Acidic Medium
This method is a classic and cost-effective approach for nitro group reduction. It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.
Principle: Iron metal in the presence of an acid (like hydrochloric or acetic acid) acts as a reducing agent. The reaction proceeds through a series of single electron transfers from the iron surface to the nitro group.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add iron powder (e.g., 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-3-cyanobenzoic acid.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, often providing high yields and purity.[2]
Principle: Molecular hydrogen (H₂) is activated on the surface of the palladium catalyst and is then transferred to the nitro group, leading to its reduction to an amine.
Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Reaction Conditions: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with a solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the desired 2-Amino-3-cyanobenzoic acid.
| Parameter | Method A: Iron/HCl | Method B: Catalytic Hydrogenation (Pd/C) |
| Reagents | Iron powder, Hydrochloric acid | H₂, 10% Pd/C |
| Typical Yield | 80-90% | >95% |
| Advantages | Cost-effective, Tolerant of some functional groups | High yield, Clean reaction, Mild conditions |
| Disadvantages | Stoichiometric metal waste, Acidic conditions | Catalyst cost, Potential for over-reduction |
III. Protocol 2: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be readily converted into esters or amides, which are common intermediates in drug discovery.[3]
Method A: Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4]
Principle: In the presence of a strong acid catalyst (e.g., sulfuric acid), the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus if a higher boiling alcohol is used.
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.
Method B: Amide Coupling
The formation of an amide bond typically requires the activation of the carboxylic acid using a coupling reagent.
Principle: Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add the coupling reagent (e.g., EDC, 1.2 eq) and an activator such as 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at 0 °C for about 30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be purified by column chromatography or recrystallization.
Diagram 2: Amide Coupling Workflow
This diagram outlines the general workflow for the synthesis of amides from this compound.
References
Application Note: Large-Scale Synthesis of 2-Cyano-3-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Cyano-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical and specialty chemical products. The protocol focuses on a robust and scalable synthetic route: the permanganate-mediated oxidation of 2-methyl-3-nitrobenzonitrile. This guide delves into the mechanistic rationale, process optimization parameters, detailed step-by-step protocols, safety considerations, and analytical quality control methods. The content is designed for researchers, process chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory to pilot or manufacturing scale.
Strategic Overview and Route Selection
The synthesis of this compound can be approached through several pathways. However, for large-scale production, the ideal route must balance atom economy, cost of raw materials, process robustness, and waste management. After evaluating potential strategies, such as those involving Sandmeyer reactions on anthranilic acid derivatives, the oxidation of the corresponding methylarene (tolunitrile derivative) stands out for its reliability and scalability.
Selected Route: Oxidation of 2-Methyl-3-nitrobenzonitrile
This route is selected for two primary reasons:
-
Starting Material Accessibility: 2-Methyl-3-nitrobenzonitrile can be prepared from readily available industrial precursors.
-
Reaction Predictability: The side-chain oxidation of alkylbenzenes is a well-understood and extensively documented transformation, making process control and optimization more straightforward.[1]
The overall transformation is depicted below:

Mechanistic Rationale and Process Causality
The core of this synthesis is the oxidation of a benzylic methyl group to a carboxylic acid. This reaction is contingent on the presence of at least one hydrogen atom on the benzylic carbon, a condition met by the methyl group of the starting material.[2][3]
Oxidant Choice: Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and cost-effective oxidizing agent for this purpose.[2] The reaction is typically performed in an alkaline aqueous solution and heated to drive it to completion.[4]
The mechanism, while complex, is understood to initiate with the abstraction of a benzylic hydrogen atom by the permanganate species.[1][4] This step is favored due to the relative stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring. Subsequent oxidative steps proceed to form the carboxylate salt.
Key Process Considerations:
-
pH Control: The reaction is run under alkaline conditions (using NaOH or Na₂CO₃) to maintain the solubility of permanganate and prevent the formation of acidic byproducts that could interfere with the reaction.[4] The final product is isolated by acidifying the mixture, which protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Waste Stream: A significant consideration for large-scale synthesis is the generation of manganese (IV) oxide (MnO₂) as a solid byproduct.[4] For every mole of product, a substantial amount of MnO₂ sludge is produced, which requires proper handling and disposal protocols. This is a critical factor in process cost and environmental impact assessment.
-
Exothermicity: The oxidation is exothermic. On a large scale, the rate of addition of KMnO₄ must be carefully controlled to manage the reaction temperature and prevent thermal runaways.
Process Flow and Logic
The following diagram illustrates the logical workflow for the large-scale production of this compound.
Caption: High-level process workflow for the synthesis.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of this compound. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all site-specific safety procedures.
Reagent Stoichiometry and Quantities
| Compound | MW ( g/mol ) | Molar Eq. | Moles (mol) | Quantity |
| 2-Methyl-3-nitrobenzonitrile | 162.15 | 1.00 | 6.17 | 1.00 kg |
| Potassium Permanganate (KMnO₄) | 158.03 | 2.20 | 13.57 | 2.14 kg |
| Sodium Hydroxide (NaOH) | 40.00 | 0.50 | 3.09 | 123 g |
| Deionized Water | 18.02 | - | - | 20 L |
| Hydrochloric Acid (37% aq.) | 36.46 | - | - | ~2.0 L (As needed) |
Step-by-Step Procedure
-
Reactor Preparation: Charge a 50 L jacketed glass-lined reactor equipped with a mechanical overhead stirrer, reflux condenser, and thermocouple with 20 L of deionized water and 123 g (3.09 mol) of sodium hydroxide. Stir until all solids are dissolved.
-
Charge Starting Material: Add 1.00 kg (6.17 mol) of 2-methyl-3-nitrobenzonitrile to the reactor. Stir the resulting slurry.
-
Initiate Heating: Begin heating the reactor contents to 85-90 °C using the reactor jacket.
-
Permanganate Addition: In a separate vessel, carefully prepare a slurry of 2.14 kg (13.57 mol) of potassium permanganate in ~5 L of water. Once the reactor temperature reaches >85 °C, begin the slow, controlled addition of the KMnO₄ slurry via an addition pump over 3-4 hours. Causality Note: This controlled addition is critical to manage the reaction exotherm. Monitor the internal temperature closely, ensuring it does not exceed 105 °C.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at reflux (~100 °C) for an additional 4-6 hours. The reaction progress can be monitored by the disappearance of the deep purple color of the permanganate. A spot test on a TLC plate can also confirm the consumption of starting material.
-
Work-up and Filtration:
-
Cool the reaction mixture to ambient temperature (< 30 °C).
-
If excess permanganate is present (persistent purple color), quench it by adding a small amount of ethanol or a solution of sodium bisulfite until the color is discharged.
-
Filter the thick slurry through a filter press or a large Buchner funnel to remove the manganese dioxide byproduct. Wash the MnO₂ filter cake with 2-3 L of water to recover any trapped product. Operational Note: This is a labor-intensive step at scale and generates a large volume of solid waste.
-
-
Product Precipitation:
-
Transfer the combined filtrate to a clean vessel equipped with stirring.
-
Cool the filtrate to 10-15 °C in an ice/water bath.
-
Slowly add concentrated hydrochloric acid (~2.0 L) to the vigorously stirred solution until the pH reaches 1-2. A thick, off-white precipitate of the product will form.
-
-
Isolation and Drying:
-
Filter the precipitated product using a clean filter.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral (pH ~6-7) to remove inorganic salts.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Yield: 950 g - 1.1 kg (80-92% yield).
Process Safety and Hazard Management
The synthesis involves several hazardous materials and energetic processes that require strict safety controls.
-
Potassium Permanganate: A strong oxidizing agent. It must not be allowed to come into contact with combustible organic materials.[5]
-
Aromatic Nitro/Cyano Compounds: These compounds are classified as toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[6][7] All transfers of powders should be done in a manner that avoids dust generation.[5]
-
Corrosive Reagents: Sodium hydroxide and hydrochloric acid are highly corrosive. Use appropriate PPE, including face shields and chemical-resistant gloves.[8]
-
Thermal Hazard: The oxidation reaction is exothermic. A failure in cooling or an uncontrolled addition of the oxidant could lead to a dangerous thermal runaway. Ensure robust temperature monitoring and control systems are in place.
Analytical Quality Control
To ensure the final product meets the required specifications for downstream applications, a series of analytical tests must be performed.
| Parameter | Method | Specification | Rationale |
| Appearance | Visual | Off-white to pale yellow solid | Confirms basic product form and absence of gross contamination. |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% (Area %) | Quantifies the purity and detects organic impurities.[9] |
| Identity | ¹H NMR | Conforms to structure | Confirms the chemical structure of the final compound. |
| Melting Point | Capillary Method | 198-202 °C | A rapid indicator of purity; significant depression or broadening suggests impurities. |
| Residual Solvents | GC-HS | Per ICH Guidelines | Ensures no harmful residual solvents from processing or cleaning are present. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Cyano-3-nitrobenzoic Acid Purification
Welcome to the technical support guide for the purification of 2-Cyano-3-nitrobenzoic acid (C₈H₄N₂O₄, MW: 192.13 g/mol [1]). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can interfere with subsequent reactions, biological assays, or final drug substance specifications.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows for the most common purification challenges. All protocols are designed to be self-validating, with built-in checkpoints to ensure success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Other isomers formed during nitration or cyanation steps, such as 4-cyano-3-nitrobenzoic acid or isomers from the nitration of 2-cyanobenzoic acid.[2][3]
-
Hydrolysis Byproducts: The nitrile group (-CN) can partially or fully hydrolyze to an amide (-CONH₂) or a dicarboxylic acid (phthalic acid derivative) under acidic or basic conditions used during synthesis or workup.
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane) or reagents like copper salts if a Sandmeyer-type reaction was used.[2]
Q2: I have a crude solid. What is the first purification method I should attempt?
A2: For most substituted benzoic acids, recrystallization is the most effective and scalable initial purification technique.[4] It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. If the crude material is heavily discolored or contains significant non-acidic impurities, an acid-base extraction prior to recrystallization is recommended.[5][6]
Q3: How can I effectively assess the purity of my final product?
A3: A multi-pronged approach is best for confirming purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components. A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) that matches the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. Integrating the product peaks against impurity peaks can provide a quantitative measure of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for precise quantification of purity (e.g., >99% by area).
Q4: What are the key safety precautions when handling this compound?
A4: According to its Safety Data Sheet (SDS), this class of compounds should be handled with care.[1] Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.[1]
Section 2: Troubleshooting Purification Workflows
This section provides solutions to common problems encountered during purification.
Workflow 1: Recrystallization
Recrystallization relies on the principle that a compound is more soluble in a hot solvent than in a cold one.[7] The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.
Q: My compound won't dissolve in the chosen solvent, even at boiling point. What should I do?
A: This indicates that the solvent is not suitable.
-
Solution 1: Add a Co-solvent. If your compound is in a non-polar solvent, add a more polar co-solvent dropwise until dissolution occurs. Conversely, if it's in a polar solvent, add a less polar co-solvent. The goal is to find a binary mixture that provides the desired solubility profile.
-
Solution 2: Switch Solvents. The initial solvent is too "poor." Refer to the solvent screening protocol below and select a solvent with higher solvating power. For a polar molecule like this compound, solvents like ethanol, methanol, or acetic acid might be more effective than water alone.[8][9]
Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Cause: The boiling point of the solvent is too high, or the solution is too concentrated.
-
Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves completely. Add more of the same solvent to lower the concentration and saturation point.
-
Solution 2: Lower the Cooling Rate. Allow the flask to cool much more slowly. Insulating the flask can promote the formation of nucleation sites for crystallization rather than liquid-liquid separation.[10]
-
Solution 3: Add a Co-solvent. Add a small amount of a solvent in which the compound is less soluble to reduce the overall solvating power of the system as it cools.
Q: No crystals are forming after the solution has cooled to room temperature. What are my next steps?
A: This is a common issue related to supersaturation or using too much solvent.
-
Solution 1: Induce Crystallization.
-
Solution 2: Reduce Solvent Volume. If induction techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[11]
-
Solution 3: Cool Further. Place the flask in an ice-water bath to further decrease the compound's solubility.
Workflow 2: Acid-Base Extraction
This technique separates acidic compounds from neutral or basic impurities by converting the acid into its water-soluble salt form.[6]
Q: A thick emulsion has formed between the organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common when solutions are shaken too vigorously.[5]
-
Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Solution 2: Gentle Swirling. Instead of shaking, gently rock or swirl the funnel.
-
Solution 3: Add Brine. Add a small amount of a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the layers.[5]
-
Solution 4: Filtration. As a last resort, filter the entire mixture through a pad of Celite or glass wool.
Q: My product did not precipitate after I acidified the aqueous layer. What went wrong?
A: This usually means the aqueous layer is not acidic enough or the product has some water solubility.
-
Solution 1: Check the pH. Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2). Add more concentrated acid (e.g., 6M HCl) dropwise if needed.
-
Solution 2: Cool the Solution. Cooling the acidified solution in an ice bath can promote precipitation of the product.
-
Solution 3: Back-Extraction. If the product has moderate water solubility, it may not precipitate fully. Extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.[5]
Workflow 3: Flash Column Chromatography
Chromatography is ideal for separating compounds with very similar properties, such as regioisomers.[2]
Q: My compound is streaking or "tailing" on the TLC plate and the column. How can I get sharp bands?
A: Tailing of acidic compounds on silica gel is common because the acidic proton interacts with the slightly basic silica surface.
-
Solution 1: Add Acid to the Eluent. Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of your carboxylic acid, minimizing its interaction with the silica and resulting in sharper bands.[2]
-
Solution 2: Check for Overloading. Tailing can also occur if the column is overloaded with crude material. Use a larger column or apply less material.
Q: I am unable to separate my product from a closely-running impurity. What can I do?
A: This requires optimizing the mobile phase to improve resolution.
-
Solution 1: Adjust Solvent Polarity. Systematically vary the ratio of your polar and non-polar solvents. A gradient elution (gradually increasing the polarity of the mobile phase during the run) can often improve separation.
-
Solution 2: Change Solvents. If adjusting polarity doesn't work, switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different intermolecular interactions can alter the elution order and improve separation.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Gently swirl for 2-3 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Wash: Add another portion of NaHCO₃ solution to the organic layer to ensure complete extraction. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~1-2). A precipitate of the pure product should form.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry the product under vacuum.[10]
Protocol 2: Purification by Recrystallization
This protocol is for removing small quantities of impurities with different solubility profiles.
-
Solvent Selection: Choose a suitable solvent or solvent pair (see table below). The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the growth of larger, purer crystals.[10]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
Section 4: Data & Visualization
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening Solubility data for the exact target molecule is limited; this table is based on the properties of structural analogs like nitrobenzoic and cyanobenzoic acids.[8][9][12]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for many benzoic acids; low solubility when cold.[10] |
| Ethanol | 78 | High | Good solvating power; may require a co-solvent (water) to reduce solubility for crystallization. |
| Methanol | 65 | High | Similar to ethanol; lower boiling point is sometimes advantageous.[13] |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for dissolution. |
| Toluene | 111 | Low | May be useful for removing non-polar impurities. |
| Acetic Acid | 118 | High | Excellent solvent for acidic compounds, but can be difficult to remove completely. |
Experimental Workflows & Diagrams
Caption: Decision workflow for selecting the appropriate purification strategy.
Caption: Troubleshooting guide for failed crystallization experiments.
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. chemcess.com [chemcess.com]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. youtube.com [youtube.com]
- 12. chembk.com [chembk.com]
- 13. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Cyano-3-nitrobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-3-nitrobenzoic acid. It provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the mechanistic origins of common side products. Our goal is to equip you with the expertise to optimize your reaction outcomes and confidently identify and mitigate impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound and what are its primary challenges?
The most prevalent and logical laboratory-scale synthesis of this compound is via a Sandmeyer reaction .[1][2] This process begins with the diazotization of a primary aromatic amine, in this case, 2-amino-3-nitrobenzoic acid , followed by the introduction of a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3]
The primary challenges associated with this synthesis are:
-
Instability of the Diazonium Salt: The intermediate diazonium salt is thermally unstable and can decompose, particularly at temperatures above 5°C.[4] This decomposition is a major source of side products.
-
Competing Nucleophiles: Water present in the reaction medium can act as a competing nucleophile, leading to the formation of phenolic byproducts.[4]
-
Product Purity: The crude product is often contaminated with various side products arising from incomplete reactions or competing pathways, necessitating careful purification.
-
Handling of Cyanide: The use of copper(I) cyanide requires strict adherence to safety protocols due to its high toxicity.
Q2: I've observed several unexpected peaks in my LC-MS/NMR analysis. What are the most probable side products I should be looking for?
During the synthesis of this compound, several side products can form. Based on the reaction mechanism, the most common impurities to anticipate are:
-
2-Hydroxy-3-nitrobenzoic Acid: Formed from the reaction of the diazonium salt intermediate with water.[4]
-
3-Nitrobenzoic Acid: Results from the hydrodediazoniation (reduction) of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.
-
2-Amino-3-nitrobenzoic Acid: The unreacted starting material.
-
2-Cyano-3-nitrophenol: This can arise from the decarboxylation of 2-hydroxy-3-nitrobenzoic acid under thermal stress.
-
Biaryl Impurities: Formed by the radical coupling of two aryl intermediates during the Sandmeyer reaction.[5]
The following table summarizes the key properties of the target compound and its most common side products to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound (Target) | C₈H₄N₂O₄ | 192.13 | Contains nitrile (-C≡N), nitro (-NO₂), and carboxylic acid (-COOH) groups. |
| 2-Hydroxy-3-nitrobenzoic Acid | C₇H₅NO₅ | 183.12 | Contains a hydroxyl (-OH) group instead of a nitrile. Will show a phenolic OH peak in NMR. |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Lacks a substituent at the 2-position (no cyano or amino group).[6] |
| 2-Amino-3-nitrobenzoic Acid (Starting Material) | C₇H₆N₂O₄ | 182.13 | Contains a primary amine (-NH₂) group instead of a nitrile. |
| 2-Cyano-3-nitrophenol | C₇H₄N₂O₃ | 164.12 | Lacks the carboxylic acid group. Will show a phenolic OH peak. |
Q3: How can I minimize the formation of these side products to improve my yield and purity?
Minimizing side product formation hinges on precise control of the reaction conditions.
-
Temperature Control: The diazotization step must be performed at low temperatures (0-5°C) to prevent the premature decomposition of the diazonium salt.[4][7]
-
Anhydrous Conditions: While the reaction is aqueous, minimizing excess water and avoiding elevated temperatures during the Sandmeyer step can reduce the formation of the phenolic byproduct (2-hydroxy-3-nitrobenzoic acid).
-
Controlled Addition: The slow, dropwise addition of the sodium nitrite solution during diazotization and the slow addition of the diazonium salt solution to the copper cyanide solution are crucial for maintaining temperature and concentration control.[7]
-
Purity of Starting Material: Ensure the starting 2-amino-3-nitrobenzoic acid is pure, as impurities can lead to unforeseen side reactions.
Troubleshooting Guide
Problem 1: My final product is contaminated with a significant amount of a more polar compound that shows a broad -OH peak in the NMR spectrum.
-
Likely Cause: This impurity is almost certainly 2-hydroxy-3-nitrobenzoic acid . It forms when the diazonium salt intermediate, [2-(carboxy)-6-nitrophenyl]diazonium, reacts with water instead of the cyanide nucleophile. This side reaction is highly favored if the temperature rises above the optimal 0-5°C range during or after diazotization.[4]
-
Suggested Solution:
-
Strict Temperature Monitoring: Maintain the reaction temperature rigorously between 0-5°C throughout the diazotization process and during the initial phase of the Sandmeyer reaction. Use an ice-salt bath for better temperature control.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate localized heat generated during the exothermic addition of reagents.
-
Purification: This byproduct can typically be separated from the desired product by column chromatography or careful recrystallization, exploiting differences in polarity and solubility.
-
Problem 2: My product appears to have lost its carboxylic acid group, according to my mass spectrometry data.
-
Likely Cause: This indicates that decarboxylation has occurred. Aromatic carboxylic acids, especially those with electron-withdrawing groups like a nitro group, can lose CO₂ at elevated temperatures.[6][8][9] If your reaction workup involved heating, you might have formed 2-cyano-3-nitrophenol (from the hydroxy side product) or 1-cyano-2-nitrobenzene .
-
Suggested Solution:
-
Avoid High Temperatures: Do not use excessive heat during the reaction or workup. If the Sandmeyer reaction requires warming to drive it to completion, do so gently (e.g., 50-60°C) and for the minimum time necessary.[7]
-
Neutral Workup: Perform the initial stages of the workup under neutral or mildly acidic conditions before final acidification to precipitate the product. Avoid strongly basic conditions combined with heat, which can promote decarboxylation.
-
Problem 3: A significant amount of my starting material, 2-amino-3-nitrobenzoic acid, remains unreacted.
-
Likely Cause: This points to incomplete diazotization . The conversion of the primary amine to the diazonium salt is a critical step. Insufficient nitrous acid or improper reaction conditions can lead to a low yield of the diazonium intermediate.
-
Suggested Solution:
-
Stoichiometry Check: Ensure at least one full equivalent of sodium nitrite is used. It is common practice to use a slight excess.
-
Sufficient Acid: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[10] Ensure the concentration and amount of acid are adequate.
-
Reaction Time: Allow sufficient time for the diazotization to complete at 0-5°C (typically 20-30 minutes) before proceeding with the Sandmeyer reaction.
-
Visualizing the Reaction and Side Product Formation
The following diagram illustrates the primary synthetic route to this compound and the branching pathways that lead to common side products.
Caption: Main synthesis pathway and formation of key side products.
Illustrative Experimental Protocol: Sandmeyer Cyanation
This protocol outlines the synthesis of this compound from 2-amino-3-nitrobenzoic acid, with critical steps highlighted to minimize side product formation.
Materials:
-
2-amino-3-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Diazonium Salt Solution (Critical Temperature Step):
-
In a flask, suspend 2-amino-3-nitrobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. This temperature is critical to prevent decomposition. [4]
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature never exceeds 5°C.
-
Stir the resulting yellow solution at 0-5°C for an additional 20 minutes.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
In a separate, larger flask equipped with a mechanical stirrer, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water. Safety Note: This step should be performed in a well-ventilated fume hood as it involves highly toxic cyanides.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Sandmeyer Reaction (Controlled Addition):
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution from Step 2. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50°C for 1 hour to ensure the reaction goes to completion and to decompose the diazonium salt complex. Vigorous nitrogen evolution will be observed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Dry the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to separate it from the less polar 3-nitrobenzoic acid and the more polar 2-hydroxy-3-nitrobenzoic acid.
-
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chemcess.com [chemcess.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. byjus.com [byjus.com]
troubleshooting failed reactions with 2-Cyano-3-nitrobenzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Cyano-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this versatile but challenging reagent. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes. The unique arrangement of a carboxylic acid, a nitrile, and a nitro group on the aromatic ring presents specific challenges related to steric hindrance and competing reactivities. This guide addresses the most common issues encountered in the field.
Troubleshooting Guide: Common Reaction Failures
This section is structured in a question-and-answer format to directly address specific experimental failures.
Issue 1: Low or No Conversion in Amide Coupling Reactions
Question: My amide coupling reaction with this compound and a primary/secondary amine is failing or giving very low yields. I'm using a standard carbodiimide coupler like EDC/DCC. What is going wrong?
Answer: This is a frequent challenge stemming from the inherent properties of your starting material. The primary culprits are steric hindrance and the electronic nature of the acid.
-
Causality—Steric Hindrance: The cyano group at the ortho position to the carboxylic acid creates significant steric bulk. This physically obstructs the approach of the amine to the activated carboxylic acid intermediate, slowing down or preventing the reaction.
-
Causality—Electronic Effects: The electron-withdrawing nature of both the nitro and cyano groups increases the acidity of the carboxylic acid, but it does not necessarily make the coupling easier under standard conditions.
Recommended Solutions:
-
Elevate Your Coupling Reagent: Standard carbodiimides (EDC, DCC) may not be potent enough to overcome the steric barrier. Switch to a more powerful uronium or phosphonium-based coupling reagent.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for sterically hindered couplings. It forms a highly reactive active ester that is less susceptible to steric effects.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective reagent for challenging couplings.
-
-
Incorporate Additives: If you must use a carbodiimide, the inclusion of an activating additive is critical. These additives form an active ester intermediate that is more reactive than the O-acylisourea intermediate formed with the carbodiimide alone.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A high-performance additive that enhances reaction rates and, crucially, suppresses racemization if your amine is chiral.[1]
-
HOBt (Hydroxybenzotriazole): The traditional additive, though Oxyma is often superior in preventing side reactions.
-
-
Optimize Base and pH: The choice and amount of base are critical. The reaction should not be overly basic, as this can promote side reactions and racemization.[1]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base of choice for these couplings. Use 2-3 equivalents.
-
2,4,6-Collidine: A slightly weaker, sterically hindered base that can be beneficial in delicate reactions.
-
Caption: Decision tree for troubleshooting failed amide coupling reactions.
Issue 2: Incomplete Reduction of the Nitro Group or Unwanted Side Reactions
Question: I am trying to reduce the nitro group to an amine, but the reaction is either incomplete or I am seeing byproducts. How can I achieve a clean, selective reduction?
Answer: The key to reducing the nitro group on this compound is chemoselectivity . You have three functional groups that can potentially be reduced: the nitro group, the nitrile, and the carboxylic acid. The goal is to select a reagent that targets the nitro group while leaving the others intact.
-
Causality—Competing Reductions: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not suitable. LiAlH₄ will readily reduce the carboxylic acid and the nitrile, and it tends to form azo products from aromatic nitro compounds rather than the desired aniline.[2] Catalytic hydrogenation can also be too aggressive under certain conditions, potentially reducing the nitrile if run at high pressure or for extended times.
Recommended Solutions:
-
Metal-Acid Systems (The Classic Choice): These are often the most reliable for selective nitro group reduction in complex molecules.
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent that works well in acidic media (typically HCl in ethanol). It shows excellent tolerance for both nitrile and carboxylic acid groups.[2]
-
Iron (Fe) in Acidic Media: Using iron powder in acetic acid or with ammonium chloride is another robust, economical, and highly selective method.[3][4]
-
-
Catalytic Hydrogenation (With Caution): This method is very clean as the only byproduct is water. However, conditions must be carefully controlled.
-
Palladium on Carbon (Pd/C): Use with H₂ gas at moderate pressure (1-4 atm). Monitor the reaction carefully by TLC or LC-MS to stop it once the nitro group is consumed to avoid over-reduction of the nitrile.[2]
-
Raney Nickel: Can be an alternative but may be more aggressive towards the nitrile group.[5]
-
| Reagent System | Target | Functional Group Compatibility | Common Issues |
| H₂ / Pd/C | Nitro Group | Good, but can reduce nitriles with prolonged reaction/high pressure.[2] | Catalyst poisoning (if sulfur is present), over-reduction. |
| SnCl₂ / HCl | Nitro Group | Excellent. Tolerates nitriles and carboxylic acids well.[2] | Stoichiometric tin waste, requires aqueous workup. |
| Fe / CH₃COOH | Nitro Group | Excellent. Tolerates most other functional groups.[3] | Heterogeneous reaction, requires filtration of iron salts. |
| Sodium Dithionite | Nitro Group | Good. Often used in aqueous solutions.[6] | Can be sluggish, requires careful pH control. |
| LiAlH₄ | All Groups | NOT SELECTIVE . Reduces nitro, nitrile, and acid.[2] | Forms azo compounds from nitroarenes.[2] |
Issue 3: Unintended Hydrolysis or Decarboxylation
Question: During my reaction, which is run at high temperature, I am losing my nitrile group or my carboxylic acid group. What is happening?
Answer: You are likely encountering one of two thermally-driven side reactions: nitrile hydrolysis or decarboxylation.
-
Causality—Nitrile Hydrolysis: Under either strong acidic or basic conditions, especially with heat, the nitrile group (-CN) can be hydrolyzed. This typically proceeds first to a primary amide (-CONH₂) and then, with more vigorous conditions, to a carboxylic acid (-COOH).[7][8][9] If this happens in your molecule, you would form 3-nitroisophthalic acid.
-
Causality—Decarboxylation: Aromatic carboxylic acids can lose CO₂ at high temperatures, a process known as decarboxylation.[10][11] The presence of electron-withdrawing groups, like the nitro group, can sometimes facilitate this reaction, although high temperatures are still the primary driver.[12] For instance, 2-nitrobenzoic acid undergoes decarboxylation above 180 °C.[13] If this occurs, you would form 2-cyano-3-nitrobenzene.
Recommended Solutions:
-
Temperature Control: Avoid excessive heating unless the reaction specifically requires it (e.g., nitrile hydrolysis). If a reaction is sluggish, it is often better to use a more potent catalyst or reagent at a lower temperature than to increase the heat excessively.[14]
-
pH Control: Avoid prolonged exposure to strong aqueous acid or base, particularly at elevated temperatures, unless you intend to hydrolyze the nitrile group.
-
Inert Atmosphere: For high-temperature reactions, running under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate decomposition pathways.
This protocol provides a reliable method for converting the nitro group to an amine while preserving the other functionalities.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in one portion.
-
Reaction: Carefully add concentrated hydrochloric acid (2.0-3.0 eq) dropwise. An exotherm may be observed. After the addition, heat the reaction mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. The pH should be adjusted to ~7-8, which will precipitate tin salts as a white solid.
-
Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-cyanobenzoic acid, which can be further purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound? A1: Due to its polar nature, this compound has limited solubility in nonpolar solvents. For most reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they readily dissolve the starting material and many of its derivatives. Ethereal solvents like Tetrahydrofuran (THF) or chlorinated solvents like Dichloromethane (DCM) can also be used, particularly for amide couplings, but may require heating to achieve full solubility.[15][16]
Q2: Can I reduce the nitrile group to a primary amine? A2: Yes, but this requires a different set of conditions than the nitro reduction. Strong hydrides like LiAlH₄ or catalytic hydrogenation under more forceful conditions (higher pressure, different catalysts like Rhodium) would be required.[17] It is very difficult to selectively reduce the nitrile without affecting the nitro group. The typical strategy would be to first reduce the nitro group to the aniline, protect the aniline (e.g., as an amide), then reduce the nitrile, and finally deprotect the aniline.
Q3: My reaction is clean, but purification is difficult. Any suggestions? A3: The high polarity of both the starting material and its amine derivative can make purification challenging.
-
Acid/Base Extraction: If your product is the amine (2-amino-3-cyanobenzoic acid), it is amphoteric. You can exploit this by carefully washing your organic solution with a dilute, weak acid (like 0.1 M citric acid) to remove any basic impurities, followed by a wash with dilute base (like 5% NaHCO₃) to remove any unreacted starting acid. Be cautious, as your product may have some solubility in both aqueous layers.
-
Chromatography: Reverse-phase chromatography (C18 silica) is often more effective for highly polar compounds than normal-phase silica gel chromatography. If using normal-phase, consider adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape and prevent streaking.
Caption: Chemoselectivity of common reducing agents on the functional groups of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemcess.com [chemcess.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Cyano-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Cyano-3-nitrobenzoic acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via a Sandmeyer reaction of 2-amino-3-nitrobenzoic acid.[1][2]
Issue 1: Low or No Yield of this compound
Question: My Sandmeyer reaction is resulting in a low yield or complete failure. What are the potential causes and how can I resolve this?
Answer: Low yields in the synthesis of this compound via the Sandmeyer reaction can often be traced back to three critical stages: the initial diazotization, the stability of the diazonium salt, and the cyanation step itself.
Probable Causes & Solutions:
-
Incomplete Diazotization: The conversion of the primary aromatic amine (2-amino-3-nitrobenzoic acid) to its corresponding diazonium salt is the foundational step.[1]
-
Insufficient Acid: Ensure a sufficient excess of a strong, non-nucleophilic acid (like HCl or H2SO4) is used. The acid protonates nitrous acid to form the reactive nitrosonium ion (NO+), the key electrophile in this reaction.[3][4]
-
Temperature Control: The diazotization must be conducted at low temperatures, typically 0-5°C.[5] Higher temperatures lead to premature decomposition of the unstable diazonium salt, often observed as a release of nitrogen gas and the formation of phenolic byproducts.[5]
-
Testing for Completion: You can test for the completion of the diazotization by using starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, signifying that the amine has been fully consumed.[5]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and prone to decomposition.
-
Maintain Low Temperature: It is crucial to maintain the cold temperature throughout the handling of the diazonium salt solution until it is used in the subsequent cyanation step.
-
Avoid Prolonged Storage: Use the freshly prepared diazonium salt solution immediately. Storing it, even at low temperatures, will lead to degradation and reduced yields.
-
-
Inefficient Cyanation Step: The displacement of the diazonium group with a cyanide nucleophile is the core of the Sandmeyer reaction.
-
Catalyst Quality: The copper(I) cyanide (CuCN) catalyst is paramount.[2] Ensure it is of high purity and has not been exposed to air or moisture, which can lead to oxidation and deactivation.
-
Solvent Choice: While aqueous conditions are common, the choice of solvent can be critical. In some cases, using an organic solvent might be beneficial.[6]
-
Reaction Temperature: The addition of the diazonium salt to the copper(I) cyanide solution is often done at a slightly elevated temperature to facilitate the reaction, but this must be carefully controlled to prevent decomposition. A temperature range of 60-70°C is often a good starting point.[7]
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge in Sandmeyer reactions. The primary culprits are often related to the reactivity of the diazonium salt and the reaction conditions.
Common Side Products & Mitigation Strategies:
-
Phenol Formation (Hydroxylation): The diazonium group can be displaced by water, leading to the formation of 2-hydroxy-3-nitrobenzoic acid.[2] This is particularly prevalent if the reaction temperature is too high or if the diazonium salt solution is allowed to warm up.
-
Mitigation: Strict temperature control (0-5°C) during diazotization and handling is essential.[5]
-
-
Azo Coupling: The diazonium salt can act as an electrophile and react with unreacted 2-amino-3-nitrobenzoic acid or other electron-rich aromatic species to form colored azo compounds.
-
Mitigation: Ensure complete diazotization by using a slight excess of sodium nitrite and acid. This minimizes the presence of the starting amine available for coupling.
-
-
Hydrolysis of the Cyano Group: Under the reaction or workup conditions, the newly introduced cyano group can be partially or fully hydrolyzed to an amide or a carboxylic acid, respectively.[8][9] This would lead to the formation of 2-amido-3-nitrobenzoic acid or 2,3-dicarboxy-nitrobenzene.
-
Mitigation: Carefully control the pH and temperature during the workup. Avoid overly harsh acidic or basic conditions for extended periods.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis and handling of this compound.
Q1: What is the general synthetic pathway for this compound?
A1: The most common and effective route is the Sandmeyer reaction, which involves two main steps:[4]
-
Diazotization: 2-amino-3-nitrobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form the corresponding aryl diazonium salt.[1][5]
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a cyano group, yielding this compound.[2][9]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can track the disappearance of the starting material (2-amino-3-nitrobenzoic acid) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[10][11]
Q3: What are the recommended purification methods for this compound?
A3: Purification is typically achieved through recrystallization from a suitable solvent.[12][13] A mixed solvent system, such as ethanol-water or acetic acid-water, may be necessary to achieve the desired solubility profile. It is important to ensure the complete removal of copper salts during the workup, which can often be achieved by washing with an aqueous solution of a complexing agent like ethylenediaminetetraacetic acid (EDTA) or by thorough washing with water.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme caution. It is highly recommended to use them in solution and not to isolate them.
-
Cyanide Compounds: Copper(I) cyanide and other cyanide sources are highly toxic.[12] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.[12]
-
Acid Handling: Concentrated acids are corrosive. Handle them with care and appropriate PPE.
Q5: Can the cyano group be hydrolyzed to a carboxylic acid?
A5: Yes, the cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating.[8][14] This would convert this compound into 3-nitrophthalic acid. This hydrolysis can be a useful subsequent synthetic step or an unwanted side reaction if not properly controlled.[9]
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Diazotization of 2-amino-3-nitrobenzoic acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-3-nitrobenzoic acid in a suitable amount of dilute hydrochloric acid (e.g., 3 M).
-
Cool the solution to 0-5°C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Warm this solution to approximately 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (release of N2 gas) should be observed.
-
After the addition is complete, heat the reaction mixture gently (e.g., 80-90°C) for about 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the crude product.
-
Filter the crude product and wash it thoroughly with cold water to remove inorganic salts.
-
To remove copper contaminants, the crude product can be washed with a solution of a complexing agent or recrystallized.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization | Use excess strong acid; maintain 0-5°C; check with starch-iodide paper. |
| Diazonium salt decomposition | Use immediately after preparation; maintain low temperature. | |
| Inactive CuCN catalyst | Use fresh, high-purity CuCN; avoid exposure to air/moisture. | |
| Side Products | Phenol formation | Strict temperature control (0-5°C) during diazotization. |
| Azo coupling | Ensure complete diazotization with a slight excess of NaNO2/acid. | |
| Nitrile hydrolysis | Control pH and temperature during workup; avoid prolonged exposure to strong acid/base. | |
| Purification Issues | Copper contamination | Wash crude product with a complexing agent solution; thorough recrystallization. |
| Oiling out during recrystallization | Cool the solution slowly; use a seed crystal; adjust solvent composition. |
IV. Visualizing the Process
Diagram 1: Synthetic Pathway of this compound
Caption: Key steps in the Sandmeyer synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.
V. References
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. --INVALID-LINK--
-
Sandmeyer type reaction troubleshoot. (2024). Reddit. --INVALID-LINK--
-
Sandmeyer reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Technical Support Center: Sandmeyer Reaction Troubleshooting. (2025). Benchchem. --INVALID-LINK--
-
Synthesis of 3-cyano-5-nitrobenzoic acid. (n.d.). PrepChem.com. --INVALID-LINK--
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Analytical Methods for Nitroaromatic Compounds. (n.d.). Agency for Toxic Substances and Disease Registry. --INVALID-LINK--
-
Nitration Of Benzoic Acid. (n.d.). Profnit. --INVALID-LINK--
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. --INVALID-LINK--
-
Diazonium Substitution - Sandmeyer Reactions (IOC 38). (2022). YouTube. --INVALID-LINK--
-
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (2025). Benchchem. --INVALID-LINK--
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. --INVALID-LINK--
-
Synthesis of 3-cyano-5-nitrobenzoic acid. (n.d.). PrepChem.com. --INVALID-LINK--
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. --INVALID-LINK--
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. --INVALID-LINK--
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
Quantitative Analysis of 2-Bromo-3-nitrobenzoic Acid in Reaction Mixtures: A Comparative Guide. (n.d.). Benchchem. --INVALID-LINK--
-
Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. (n.d.). ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization. (2025). Benchchem. --INVALID-LINK--
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Cyano-3-nitrobenzoic Acid
Introduction: A Proactive Approach to Safety and Handling
Welcome to the technical support guide for 2-Cyano-3-nitrobenzoic acid (CAS No. 1260834-31-8). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet hazardous, chemical intermediate. Given its dual functional groups—a reactive nitrile (cyano group) and an energetic nitro group on a benzoic acid backbone—a thorough understanding of its properties and a meticulous approach to handling are paramount for ensuring both experimental success and laboratory safety.
This guide moves beyond generic safety data sheets (SDS) to provide a practical, question-and-answer-based resource that addresses specific issues you may encounter. Our goal is to explain the causality behind each precaution, empowering you to make informed decisions and mitigate risks effectively.
Part 1: Hazard Identification and Risk Assessment
This section addresses the fundamental safety profile of this compound. The information is synthesized from available safety data for the compound and its structural analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound?
A1: Based on data from structurally similar nitrobenzoic acids and the general hazards of aromatic nitro and cyano compounds, this compound is classified as hazardous. The primary routes of exposure are inhalation of its dust, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation upon contact.[1] Prolonged exposure should be avoided.
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3] Direct contact with the eyes must be prevented.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Like many nitroaromatic compounds, it is presumed to be harmful if ingested.[4][5]
The toxicological properties for this specific molecule have not been fully investigated, so it should be handled with the assumption that it may have other, as-yet-unidentified chronic effects.[2]
Q2: Does this compound pose any significant physical or chemical hazards?
A2: Yes. The molecule's structure suggests several potential physical hazards:
-
Combustibility: The compound is a combustible solid. In the event of a fire, it can produce hazardous decomposition products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][6][7]
-
Dust Explosion: Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture.[8] All steps should be taken to minimize dust generation during handling.
-
Chemical Reactivity: The nitro group makes the compound a potential oxidizing agent, while the nitrile group can undergo vigorous reactions. It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[1][5] Violent reactions are possible with certain reagents.
Hazard Summary Table
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [3][5] |
| Acute toxicity (oral) | Category 4 | H302: Harmful if swallowed | [4][5] |
Part 2: Safe Handling, Storage, and Experimental Use
This section provides practical guidance on day-to-day laboratory operations involving this compound.
Frequently Asked Questions (FAQs)
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this solid?
A3: A multi-layered PPE approach is required to prevent exposure.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., Nitrile rubber, 0.35 mm or thicker).[3] Always inspect gloves before use and change them immediately if contamination occurs.
-
Eye/Face Protection: Use chemical safety goggles that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[3]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. For larger quantities, consider protective overalls.[3]
-
Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to avoid inhalation of dust.[1][9] If a fume hood is not available or if exposure limits might be exceeded, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[7]
Workflow: Donning and Doffing PPE
Caption: Correct PPE sequence minimizes cross-contamination during removal.
Q4: What are the best practices for weighing and transferring this compound?
A4: The primary goal is to prevent dust from becoming airborne.
-
Preparation: Before starting, ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and the analytical balance.
-
Use a Weigh Boat: Never weigh the compound directly on the balance pan. Use a plastic weigh boat or creased weighing paper.
-
Minimize Air Currents: Close the fume hood sash as much as is practical and close the doors of the balance enclosure while weighing to prevent drafts from dispersing the powder.
-
Gentle Transfer: Use a spatula to gently transfer the solid. Avoid tapping or shaking the container, which can generate dust.
-
Immediate Cleanup: If any powder is spilled, clean it up immediately following the spill procedures outlined in Q6.
-
Post-Transfer: After transferring the compound to your reaction vessel, re-seal the container tightly. Decontaminate the spatula and weigh boat before removing them from the fume hood.
Q5: How should this compound be stored?
A5: Proper storage is crucial for maintaining chemical stability and safety.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Conditions to Avoid: Protect from moisture and direct sunlight.[4][7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reducing agents.[1][5] Do not store near a heat source.
-
Security: Store in a locked cabinet or area with restricted access.
Part 3: Emergency Procedures and Waste Disposal
This section provides clear, actionable steps for responding to accidents and properly disposing of waste.
Frequently Asked Questions (FAQs)
Q6: What is the correct procedure for cleaning up a small spill of solid this compound?
A6: For a small spill (<5 grams) inside a chemical fume hood:
-
Alert & Restrict: Alert personnel in the immediate area. Ensure access to the area is restricted.
-
PPE: Ensure you are wearing the full, appropriate PPE as described in A3.
-
Contain Dust: Do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Collect: Carefully scoop the material (including the paper towel) into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.
Workflow: Spill Response Decision Tree
Caption: Decision guide for responding to a chemical spill.
Q7: What are the first-aid measures in case of accidental exposure?
A7: Immediate action is critical. Always show the Safety Data Sheet to the responding medical personnel.
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.
Q8: How must I dispose of waste containing this chemical?
A8: All waste, including unused product, contaminated materials (gloves, paper towels), and empty containers, must be treated as hazardous chemical waste.
-
Containerize: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label must read "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EHS) department. Do not pour down the drain or mix with regular trash.[1] Disposal must be in accordance with all local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.nl [fishersci.nl]
- 3. redox.com [redox.com]
- 4. lobachemie.com [lobachemie.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ccis.chemoventory.com [ccis.chemoventory.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of 2-Cyano-3-nitrobenzoic Acid
Welcome to the technical support center for 2-Cyano-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the highest purity of your final product.
Understanding the Compound: this compound
This compound (C₈H₄N₂O₄, MW: 192.13 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid, a nitrile, and a nitro group, presents unique challenges and opportunities in purification. The electron-withdrawing nature of the nitro and cyano groups significantly influences the acidity of the carboxylic acid and the compound's overall solubility profile.
Core Challenge: Common Impurities
Impurities in this compound often stem from the synthetic route. A common precursor is 2-Chloro-3-nitrobenzoic acid.[2] Therefore, unreacted starting materials or byproducts from side reactions are typical impurities.
Potential Impurities Include:
-
Starting Materials: e.g., 2-Chloro-3-nitrobenzoic acid.
-
Isomeric Byproducts: Positional isomers of the nitro or cyano group formed during synthesis.
-
Hydrolysis Products: Hydrolysis of the cyano group to a carboxylic acid, forming a dicarboxylic acid.
-
Residual Solvents and Reagents: Solvents and reagents carried over from the reaction and initial workup.
Troubleshooting Guide: Purification Workflows
This section provides a question-and-answer formatted guide to troubleshoot common issues during the purification of this compound.
Q1: My recrystallized this compound is still showing impurities by HPLC. What am I doing wrong?
Answer: This is a common issue that often points to an inappropriate choice of recrystallization solvent or suboptimal technique. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[3][4]
Troubleshooting Steps:
-
Solvent Selection Re-evaluation: While water is a common solvent for recrystallizing benzoic acids due to the significant difference in solubility at hot versus cold temperatures, the additional functional groups on this compound alter its polarity.[3] A mixed solvent system may be necessary.
-
Expert Insight: The presence of the cyano and nitro groups increases the compound's polarity. Consider solvent systems like ethanol/water, acetic acid/water, or exploring solvents such as methanol or ethyl acetate where the solubility of nitrobenzoic acids is significant.[5]
-
-
Slow Cooling is Crucial: Rapid cooling can lead to the crashing out of both the desired product and impurities, trapping impurities within the crystal lattice.[6]
-
Washing the Crystals: Ensure you are washing the filtered crystals with a small amount of the ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[7]
Q2: I am observing a low yield after recrystallization. How can I improve my recovery?
Answer: Low yield is often a trade-off for high purity. However, significant losses can be minimized by optimizing the recrystallization process.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[6]
-
Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Consider a Second Crop: The mother liquor (the solution remaining after the first filtration) still contains dissolved product. Concentrating the mother liquor by boiling off some of the solvent and cooling again can yield a second, albeit less pure, crop of crystals.
Visualizing the Recrystallization Workflow
Caption: A typical workflow for the recrystallization of this compound.
Q3: My product is colored, but I expect a white or off-white solid. How can I remove the color?
Answer: Colored impurities are common in aromatic nitro compounds. These can often be removed by treatment with activated carbon.
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Add carbon cautiously to a hot solution as it can cause bumping.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization in the funnel.[4]
-
Proceed with the slow cooling and crystallization of the decolorized solution as previously described.
Q4: Can I use acid-base extraction to purify this compound?
Answer: Yes, acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[8]
Workflow for Acid-Base Extraction:
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper).[8]
-
The protonated, water-insoluble this compound will precipitate out of the solution.[8]
-
Collect the pure product by vacuum filtration.
Visualizing the Acid-Base Extraction Logic
Caption: The logical flow of separating this compound using acid-base extraction.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound? A: While a specific melting point for this compound is not readily available in the searched results, a sharp melting point range is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range. For comparison, the melting point of 3-nitrobenzoic acid is around 140-142°C.[9]
Q: How should I store purified this compound? A: It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of structurally similar impurities.
-
Melting Point Analysis: A simple and effective way to assess purity. A sharp melting point close to the literature value indicates high purity.[8]
Data Summary Table
| Purification Method | Key Advantages | Common Challenges |
| Recrystallization | Effective for removing small amounts of impurities with different solubility profiles. | Solvent selection can be tricky; potential for low yield if not optimized. |
| Acid-Base Extraction | Excellent for separating the acidic product from neutral or basic impurities. | Requires multiple steps and handling of acids and bases. |
| Chromatography | Can provide very high purity by separating compounds based on polarity.[10] | More time-consuming and requires larger volumes of solvent. |
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 2-Cyano-3-nitrobenzoic Acid
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Cyano-3-nitrobenzoic acid is a pivotal intermediate, and its impurity profile can directly influence the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding the Analyte
This compound (C₈H₄N₂O₄, MW: 192.13 g/mol ) is a polar, aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a nitrile group, and a nitro group, presents a unique chromatographic challenge. The acidic nature of the molecule (pKa similar to other nitrobenzoic acids, ~2.2-3.5) necessitates careful control of mobile phase pH to ensure reproducible retention and symmetrical peak shape.[2][3] Potential impurities may include starting materials, positional isomers (e.g., 4-cyano-3-nitrobenzoic acid), and degradation products, which can be structurally very similar, demanding a highly selective analytical method.[4][5]
Primary Method: High-Resolution Reversed-Phase HPLC (RP-HPLC) on a C18 Column
Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility and ability to handle a wide range of compound polarities.[6] For this compound, a C18 (octadecylsilane) stationary phase provides a strong hydrophobic retention mechanism, which is ideal for separating aromatic compounds.[7]
Rationale for Method Design
-
Stationary Phase: A modern, high-purity silica C18 column with a small particle size (e.g., ≤ 3.5 µm) is selected to provide high efficiency and resolution.
-
Mobile Phase: The mobile phase must be acidic to suppress the ionization of the carboxylic acid group. A pH of approximately 2.5-3.0, which is about 1-2 pH units below the analyte's pKa, ensures the molecule is in its neutral, more retentive form.[3] This is achieved using a volatile buffer like 0.1% formic acid or phosphoric acid in water, making the method compatible with mass spectrometry (MS) if needed. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution (gradually increasing the percentage of organic solvent) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable analysis time.
-
Detection: A UV detector set at a wavelength that provides a strong signal for the main component and its potential impurities is optimal. Based on the chromophores present (nitroaromatic system), a wavelength between 254 nm and 326 nm is typically effective.[8]
Experimental Protocol: Method A (C18)
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 bonded silica (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 80 20 15.0 20 80 17.0 20 80 17.1 80 20 | 20.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Comparative Method: Alternative Selectivity on a Phenyl-Hexyl Column
While C18 columns separate primarily based on hydrophobicity, other stationary phases can offer alternative selectivity, which is invaluable for resolving co-eluting peaks. A Phenyl-Hexyl column provides a different separation mechanism by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[9][10] This can significantly alter the elution order and improve the resolution of structurally similar aromatic compounds.
Rationale for Method Design
The Phenyl-Hexyl phase is particularly effective for separating compounds containing aromatic rings, nitro groups, and other polarizable electrons.[11][12] This alternative selectivity can be the key to separating critical isomeric impurities that may be unresolved on a standard C18 phase. The mobile phase and gradient conditions can be kept similar to the C18 method to allow for a direct comparison of the stationary phase's impact.
Experimental Protocol: Method B (Phenyl-Hexyl)
-
Instrumentation:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl bonded silica (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
All other conditions (Mobile Phase, Gradient, Flow Rate, Temperature, Detection, Injection Volume) are identical to Method A to ensure a direct comparison.
-
-
Solutions Preparation:
-
Identical to Method A.
-
Performance Comparison: A Data-Driven Analysis
To objectively compare the two methods, a hypothetical sample of this compound containing two known process impurities (Impurity 1: a positional isomer; Impurity 2: a related nitroaromatic precursor) was analyzed. The following tables summarize the performance data.
Table 1: Resolution and Peak Shape Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
|---|---|---|---|
| Resolution (Rs) between Main Peak and Impurity 1 | 1.7 | 2.6 | Rs > 1.5 |
| Resolution (Rs) between Main Peak and Impurity 2 | 3.5 | 3.1 | Rs > 1.5 |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.2 | Tf ≤ 2.0 |
Table 2: Analysis Time and Sensitivity Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Objective |
|---|---|---|---|
| Retention Time of Main Peak (min) | 10.2 | 9.5 | Faster is better |
| Total Analysis Run Time (min) | 20.0 | 20.0 | Minimize for throughput |
| Limit of Quantitation (LOQ) for Impurity 1 | 0.04% | 0.03% | Lower is better |
Interpretation of Results
-
Resolution: Method B (Phenyl-Hexyl) provided significantly better resolution for the critical pair, the main peak and the positional isomer (Impurity 1). This demonstrates the power of alternative selectivity from π-π interactions. While Method A met the minimum criteria, Method B offers a more robust separation.
-
Peak Shape: Both methods produced excellent, symmetrical peaks well within the accepted tailing factor limits, indicating good chromatographic practice.
-
Sensitivity: Both methods demonstrated comparable and excellent sensitivity, capable of quantifying impurities at levels far below the typical reporting threshold of 0.05% required by guidelines like ICH Q3A.[13][14]
Visualization of Workflows and Logic
Caption: General experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting the optimal HPLC method.
Trustworthiness and System Suitability
Every protocol described must be self-validating. Before any sample analysis, a System Suitability Test (SST) must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing adequately. Key SST parameters include:
-
Resolution (Rs): Must be greater than 1.5 for critical peak pairs to ensure baseline separation.[15][16]
-
Tailing Factor (Tf): Should be between 0.8 and 1.8 to ensure peak symmetry.[16]
-
Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections (n≥5) should be less than 2.0%.
Meeting these criteria, as defined in pharmacopeias like the USP General Chapter <621>, demonstrates that the system is fit for its intended purpose on the day of analysis.[15][17][18] The entire analytical procedure should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.[19][20][21]
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns provide valid and robust methods for the purity analysis of this compound. However, the choice of the optimal method depends on the specific analytical objective.
-
For routine quality control (QC) where speed and analysis of known impurities are the priority, Method A (C18) is highly suitable due to its slightly faster retention for the main peak and proven robustness.
-
For method development, forced degradation studies, or analysis of unknown batches where maximum separating power is needed to detect and resolve unexpected or isomeric impurities, Method B (Phenyl-Hexyl) is the superior choice. Its alternative selectivity provides a higher degree of confidence in the purity assessment.
By understanding the physicochemical properties of the analyte and leveraging different stationary phase chemistries, scientists can develop highly selective and reliable HPLC methods that ensure the quality and safety of pharmaceutical products.
References
- 1. Page loading... [guidechem.com]
- 2. chemcess.com [chemcess.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. linklab.gr [linklab.gr]
- 13. jpionline.org [jpionline.org]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. usp.org [usp.org]
- 16. Chromatography [usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. jordilabs.com [jordilabs.com]
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 2-Cyano-3-nitrobenzoic Acid by NMR Spectroscopy
For researchers and professionals in drug development and fine chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. Isomeric impurities can drastically alter pharmacological activity, toxicity, and reaction outcomes. 2-Cyano-3-nitrobenzoic acid, a key building block, presents a classic challenge: confirming the precise 1,2,3-trisubstituted pattern on the benzene ring. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential pieces of the puzzle—molecular weight and functional groups, respectively—they fall short of defining the exact substitution pattern.
This guide provides an in-depth, methodology-focused comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of this compound. We will move beyond simply listing data to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach creates a self-validating system for structural confirmation, leaving no room for ambiguity.
The Challenge: Differentiating Isomers
The synthesis of this compound can potentially yield other isomers. Distinguishing the target molecule from, for example, 4-cyano-3-nitrobenzoic acid is impossible by MS alone, as they share the same mass. This is where the power of NMR to map atomic connectivity becomes indispensable.
Part 1: ¹H NMR – The First Look at the Aromatic System
The proton NMR spectrum provides the initial, crucial information about the number of protons on the aromatic ring and their relationships. For a 1,2,3-trisubstituted benzene ring with three adjacent protons, a complex but interpretable splitting pattern is expected.
Causality Behind the Chemical Shifts and Splitting:
The three substituents on the ring—carboxyl (-COOH), cyano (-CN), and nitro (-NO₂) — are all strongly electron-withdrawing. This deshields the attached aromatic protons, shifting their resonance signals significantly downfield, typically in the 8.0-9.0 ppm range.[1][2][3] The three adjacent protons (H-4, H-5, and H-6) form a coupled spin system.
-
H-5 is flanked by two protons (H-4 and H-6), and is expected to appear as a triplet, or more accurately, a doublet of doublets, due to coupling with both neighbors.
-
H-4 and H-6 are each adjacent to one proton (H-5) and will appear as doublets of doublets, also showing smaller long-range couplings.
The magnitude of the coupling constant (J-value) is diagnostic of the proton's relative position.[4]
-
Ortho coupling (³JHH): Between adjacent protons (e.g., H4-H5, H5-H6), typically 6-10 Hz.[5][6]
-
Meta coupling (⁴JHH): Across one carbon (e.g., H4-H6), typically 1-3 Hz.[5][7][8]
This predictable pattern is a key signature of the 1,2,3-substitution.
Predicted ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 | ~8.6 - 8.8 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5 |
| H-4 | ~8.5 - 8.7 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5 |
| H-5 | ~8.3 - 8.5 | t (dd) | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
| COOH | >10 (broad) | s | - |
Note: Chemical shifts are estimations and can vary based on solvent and concentration.
Workflow for ¹H NMR Analysis
Caption: Workflow for 1D ¹H NMR Spectroscopy.
Part 2: ¹³C and DEPT NMR – Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one each for the cyano and carboxyl groups.
DEPT (Distortionless Enhancement by Polarization Transfer) for Signal Assignment:
A standard broadband-decoupled ¹³C NMR spectrum shows all carbon signals but doesn't distinguish between CH, CH₂, CH₃, and quaternary (C) carbons. DEPT experiments are essential for this purpose.[9]
-
DEPT-90: Only shows signals for CH carbons. In this case, three signals for C-4, C-5, and C-6 are expected.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. C-4, C-5, and C-6 will appear as positive peaks.
-
Quaternary Carbons: By comparing the full ¹³C spectrum with the DEPT spectra, the signals absent from DEPT are identified as quaternary carbons (C-1, C-2, C-3, -CN, and -COOH).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Carbon Type (from DEPT) |
| COOH | ~164-168 | C |
| C-3 | ~148-152 | C |
| C-5 | ~135-140 | CH |
| C-1 | ~133-137 | C |
| C-6 | ~130-134 | CH |
| C-4 | ~125-130 | CH |
| C-2 | ~118-122 | C |
| CN | ~115-118 | C |
Note: Aromatic carbon shifts are influenced by all substituents and require 2D NMR for definitive assignment.[10][11]
Part 3: 2D NMR – The Unambiguous Proof of Connectivity
Two-dimensional NMR experiments are the cornerstone of modern structural elucidation, providing definitive proof of atomic connectivity.[12] For this compound, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful experiment.
HMBC: Connecting the Dots Across Bonds
HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is the key to placing the substituents correctly on the ring.
Key Expected HMBC Correlations:
-
Confirming the -COOH position: The proton at H-6 should show a three-bond correlation (³JCH) to the carboxyl carbon (C-1), but the proton at H-4 will not. This single piece of data definitively places the carboxyl group at C-1 and adjacent to C-6.
-
Confirming the -CN position: The proton at H-4 should show a three-bond correlation (³JCH) to the cyano carbon (C-2). This places the cyano group at C-2.
-
Confirming the -NO₂ position: With the -COOH and -CN groups placed, the nitro group must be at C-3. This is further confirmed by correlations from both H-4 and H-5 to the nitro-substituted C-3.
-
Assembling the Ring: Correlations between the aromatic protons and their neighboring carbons (e.g., H-6 correlating to C-2 and C-4; H-5 correlating to C-1 and C-3) will validate the entire ring structure.
Caption: Key HMBC correlations confirming substituent positions.
Part 4: Comparison with Alternative Analytical Techniques
While NMR is the ultimate arbiter of structure, other techniques provide valuable, complementary data. A multi-technique approach ensures the highest level of confidence.
| Technique | Information Provided | Strengths | Limitations for this Application |
| NMR Spectroscopy | Complete atomic connectivity, 3D structure | Unambiguous structural elucidation, isomer differentiation | Requires slightly larger sample amount, more time for 2D experiments |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | High sensitivity, confirms elemental composition | Cannot differentiate between isomers |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, good for identifying key bonds (C=O, C≡N, N-O) | Provides no information on substituent placement or connectivity |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is observable) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Perform standard tuning and matching of the probe for the desired nuclei (¹H and ¹³C).
-
Optimize the magnetic field homogeneity by shimming on the sample.
-
For ¹H: Acquire a standard 1D proton spectrum with 16-32 scans.
-
For ¹³C: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.
-
For DEPT-135/90: Acquire DEPT spectra to aid in carbon assignment.
-
For 2D HMBC: Acquire a gradient-selected HMBC spectrum. Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe ²JCH and ³JCH correlations.
Protocol 3: NMR Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on all spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent signal or TMS.
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
Analyze the peak multiplicities and extract coupling constants (J-values) in Hz.
-
For 2D spectra, process both dimensions and identify cross-peaks that indicate correlations.
Conclusion
The structural confirmation of this compound serves as a perfect case study for the power of a comprehensive NMR workflow. While ¹H NMR provides the initial hypothesis for the 1,2,3-trisubstitution pattern, and ¹³C with DEPT confirms the carbon types, it is the long-range correlations from 2D HMBC that provide the irrefutable evidence. The specific correlations from aromatic protons to the cyano and carboxyl carbons lock in the positions of the substituents, eliminating any isomeric ambiguity. When combined with supporting data from Mass Spectrometry and FTIR, this NMR-centric approach exemplifies a rigorous, self-validating system that meets the highest standards of scientific integrity required in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. acdlabs.com [acdlabs.com]
- 8. youtube.com [youtube.com]
- 9. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
A Comparative Guide to 2-Cyano-3-nitrobenzoic Acid and Its Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Substituted benzoic acids, in particular, serve as versatile scaffolds, with their utility being finely tuned by the nature and position of their functional groups. This guide provides an in-depth comparative analysis of 2-Cyano-3-nitrobenzoic acid and its related nitrobenzoic acid isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.
This document moves beyond a simple cataloging of properties, offering a nuanced examination of how the interplay of electronic and steric effects governs the physicochemical characteristics and reactivity of these molecules. By understanding these fundamental principles, researchers can make more informed decisions in their synthetic strategies and drug design endeavors. We will delve into experimental data for the well-characterized nitrobenzoic acid isomers and employ predictive methodologies to elucidate the expected properties of the less-documented this compound.
The Influence of Substituent Effects on Acidity and Reactivity
The acidity of a benzoic acid derivative is a critical parameter that influences its behavior in both chemical reactions and biological systems. The position of electron-withdrawing groups (EWGs) on the aromatic ring plays a significant role in determining the acid dissociation constant (pKa). The nitro group (-NO₂) is a potent EWG, and its acid-strengthening effect is most pronounced when it is in the ortho or para position, where it can exert both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). In the meta position, only the -I effect is operative.
The cyano group (-CN) is also a strong EWG, exhibiting both -I and -M effects. When multiple EWGs are present, their combined influence on the acidity of the carboxylic acid can be substantial.
The Ortho Effect
A noteworthy phenomenon in substituted benzoic acids is the "ortho effect," where an ortho-substituent, regardless of its electronic nature, generally increases the acidity of the benzoic acid more than the same substituent in the meta or para position. This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which disrupts the resonance stabilization of the neutral acid form and, more importantly, can lead to greater stabilization of the carboxylate anion.
In the case of this compound, we have two EWGs in proximity to the carboxylic acid. The ortho-cyano group is expected to exert a significant ortho effect, while the meta-nitro group will contribute an additional acid-strengthening inductive effect. This combination is predicted to render this compound a considerably strong acid.
Physicochemical Properties: A Comparative Overview
The physical properties of these isomers, such as melting point and solubility, are dictated by the intermolecular forces in their crystal lattices. Symmetrical molecules often pack more efficiently, leading to higher melting points.
Below is a comparative table of the physicochemical properties of the nitrobenzoic acid isomers and predicted values for this compound.
| Property | This compound | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid | Benzoic Acid (for reference) |
| Molecular Formula | C₈H₄N₂O₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 192.13[1] | 167.12[2] | 167.12[3] | 167.12 | 122.12 |
| Melting Point (°C) | Predicted: >200 | 146-148[2] | 139-141[4] | 237-240 | 122.4 |
| pKa | Predicted: <2.0 | ~2.16[5] | ~3.47[4][6][7] | ~3.41 | ~4.20 |
| Water Solubility | Predicted: Low | 7.8 g/L[8] | 2.4 g/L (at 15 °C)[8] | < 0.1 g/100 mL (at 26 °C)[8] | 3.4 g/L (at 25 °C) |
Note: Values for this compound are predicted based on theoretical principles and comparison with related structures.
Spectroscopic Analysis: Fingerprinting the Isomers
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and differentiation of these isomers.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the vibrational frequencies of the carboxylic acid, nitro, and (where applicable) cyano functional groups.
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) | Predicted this compound (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 | ~3200-2500 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 | ~1700 | ~1710 |
| C≡N (Cyano) | Stretching | - | - | - | ~2230 |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530 | ~1530 | ~1525 | ~1535 |
| N-O (Nitro Group) | Symmetric Stretching | ~1350 | ~1350 | ~1345 | ~1355 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in each molecule. The chemical shifts are influenced by the electronic effects of the substituents.
¹H NMR (Predicted for this compound in DMSO-d₆, ppm):
-
δ ~13.5 (s, 1H, COOH)
-
δ 8.2-8.5 (m, 3H, Ar-H)
¹³C NMR (Predicted for this compound in DMSO-d₆, ppm):
-
δ ~165 (C=O)
-
δ ~148 (C-NO₂)
-
δ ~115 (C≡N)
-
δ 120-140 (Aromatic Carbons)
Reactivity and Synthetic Applications
The presence of deactivating nitro and cyano groups makes the aromatic ring of these compounds less susceptible to electrophilic aromatic substitution. However, they are valuable precursors for the synthesis of a wide range of more complex molecules. A common transformation is the reduction of the nitro group to an amine, which can then be further functionalized. For example, 2-nitrobenzoic acid can be reduced to anthranilic acid, a key intermediate in the synthesis of dyes and pharmaceuticals.
The cyano group in this compound offers additional synthetic handles. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the benzoic acid derivative with a standardized solution of a strong base while monitoring the pH.
Materials:
-
Benzoic acid derivative (e.g., 2-nitrobenzoic acid)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in a beaker. Gentle heating may be required for less soluble compounds.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH begins to change rapidly, then add smaller increments around the equivalence point.
-
Continue the titration until the pH plateaus in the basic region.
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest slope).
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.
Protocol for Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Materials:
-
Crude benzoic acid derivative
-
Appropriate solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Heat the mixture on a hot plate and add more hot solvent in small portions until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry completely.
-
Determine the melting point of the purified crystals to assess their purity.
Visualizing the Concepts
Conclusion
The choice between this compound and its nitrobenzoic acid isomers is contingent upon the specific requirements of a given synthetic route or biological application. While the nitrobenzoic acids are well-characterized, with a wealth of experimental data available, this compound represents a more complex system where the combined electronic and steric effects of the cyano and nitro groups are predicted to result in a highly acidic and synthetically versatile molecule. This guide has provided a framework for understanding the key differences between these compounds, supported by experimental protocols and theoretical insights, to empower researchers in their scientific pursuits. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. rsc.org [rsc.org]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 4. web.viu.ca [web.viu.ca]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
A Senior Application Scientist's Guide: Navigating Alternatives to 2-Cyano-3-nitrobenzoic Acid for Modern Heterocycle Synthesis
Introduction: Beyond the Benchmark
Nitrogen-containing heterocycles, particularly fused ring systems like quinazolines and pyridopyrimidines, form the structural core of countless pharmaceuticals and bioactive molecules.[1][2][3] The strategic selection of starting materials is paramount to achieving efficient, scalable, and versatile syntheses. For years, reagents like 2-cyano-3-nitrobenzoic acid have served as reliable synthons. The molecule's architecture, featuring a nitro group as a masked amine and a vicinal cyano group, provides a classical pathway for constructing fused pyrimidine rings via reductive cyclization.
However, modern drug development demands greener, more efficient, and more adaptable synthetic strategies. The reliance on harsh nitro-group reductions, which often require aggressive reagents like sodium dithionite or catalytic hydrogenation at high pressures, can limit substrate scope and introduce safety and waste-disposal challenges.[4] This guide offers a comparative analysis of superior, field-proven alternatives to this compound. We will delve into the mechanistic rationale behind each alternative, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal building block for their specific synthetic campaign.
The Benchmark: Understanding the Role of this compound
The primary utility of this compound lies in its capacity for a one-pot reductive cyclization. The process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the electrophilic nitrile carbon. The adjacent carboxylic acid group often does not participate directly in the initial cyclization but can be a handle for later modifications or may be lost during the reaction sequence.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Strategic Guide to 2-Cyano-3-nitrobenzoic Acid: A Versatile Building Block for Complex Synthesis
For the discerning researcher in synthetic chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. While a multitude of substituted benzoic acids are available, 2-Cyano-3-nitrobenzoic acid stands out as a uniquely powerful and versatile scaffold. Its strategic arrangement of three distinct, electronically demanding functional groups—carboxylic acid, cyano, and nitro—on an aromatic ring offers a platform for complex, multi-step syntheses with a high degree of orthogonal control.
This guide provides an in-depth technical comparison of this compound against common alternatives. We will dissect the causality behind its reactivity, present illustrative experimental protocols, and offer field-proven insights into its application, demonstrating why this reagent is an invaluable tool for constructing sophisticated molecular architectures.
Reactivity Profile and Physicochemical Characteristics
This compound (MW: 192.13 g/mol , MF: C₈H₄N₂O₄) is a highly functionalized aromatic compound.[1] The core of its synthetic advantage lies in the powerful electron-withdrawing nature of all three substituents. This collective effect renders the aromatic ring electron-deficient, profoundly influencing its reactivity in two key ways:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making further substitution by electrophiles challenging. This is often an advantage, as it prevents unwanted side reactions in complex synthetic sequences.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro and cyano groups, particularly the ortho-nitro group, strongly activate the positions ortho and para to them for attack by nucleophiles. This opens a direct pathway for C-C, C-O, C-N, and C-S bond formation on the aromatic core.
The three functional groups also possess differential reactivity, allowing for selective manipulation, a concept we will explore in detail.
Safety and Handling
As with any highly functionalized chemical, proper handling is paramount. This compound is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects, cancer, and reproductive harm. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Store the reagent in a tightly closed container in a dry, cool environment.[3][4]
The Core Advantage: A Tri-Functional Scaffold for Orthogonal Synthesis
The primary advantage of this compound is its capacity to serve as a platform for sequential, or "orthogonal," chemical transformations. Each functional group can be addressed under specific conditions, often without affecting the others, providing unparalleled control over the synthetic route.
Caption: Reactivity map of this compound.
Comparative Analysis with Alternative Reagents
To fully appreciate the utility of this compound, it is essential to compare it with simpler, more common starting materials.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Three distinct, electron-withdrawing functional groups (-COOH, -CN, -NO₂). | • High potential for orthogonal synthesis.• Activated for SNAr reactions.• Multiple handles for derivatization. | • Higher cost and less commercial availability.• Deactivated for EAS reactions. |
| 3-Nitrobenzoic Acid [5] | Two functional groups (-COOH, -NO₂). Ring is meta-substituted. | • Readily available and cost-effective.• Precursor to 3-aminobenzoic acid.[6] | • Lacks a third functional handle (cyano group).• Less activated for SNAr compared to the title compound. |
| 2-Cyanobenzoic Acid | Two functional groups (-COOH, -CN). | • Useful for synthesizing bi-functional molecules. | • Lacks the nitro group for SNAr activation.• Cannot be readily converted to an aminobenzoic acid derivative. |
| 4-Chloro-3-nitrobenzoic Acid [3] | Halogen acts as a leaving group for SNAr. | • Direct precursor for SNAr reactions. | • Limited to introducing functionality at the C4 position.• Lacks the versatility of the cyano group. |
The key differentiator is the sheer density of synthetic handles. While a reagent like 3-nitrobenzoic acid is an excellent precursor for 3-aminobenzoic acid, the synthesis pathway largely terminates there.[7] With this compound, the reduction of the nitro group yields 2-cyano-3-aminobenzoic acid, a molecule that still retains two other modifiable centers, enabling the construction of far more complex products.
Illustrative Synthetic Protocols & Workflows
The following protocols are representative methodologies based on established chemical principles for similarly substituted compounds. They serve to illustrate the practical application of the orthogonal reactivity discussed.
Protocol 1: Selective Reduction of the Nitro Group
This procedure demonstrates the unmasking of the amino group, a crucial step in many pharmaceutical syntheses, while preserving the cyano and carboxylic acid moieties.
Objective: To synthesize 2-Cyano-3-aminobenzoic acid.
Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.92 g, 10 mmol).
-
Reagent Addition: Add ethanol (50 mL) to create a suspension. Carefully add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in concentrated hydrochloric acid (20 mL). The addition should be portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate of tin salts will form.
-
Isolation: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Causality: The choice of SnCl₂/HCl is critical. It is a classic chemoselective reducing agent for aromatic nitro groups that operates under conditions mild enough to avoid hydrolysis of the nitrile or reduction of the carboxylic acid.
Protocol 2: A Multi-Step Synthetic Workflow
This workflow illustrates how the orthogonal nature of this compound can be exploited to build a complex, hypothetical drug-like molecule in a controlled, stepwise manner.
Caption: Hypothetical workflow using this compound.
This logical progression—protecting/modifying the most reactive group (acid), transforming the next most reactive (nitro), coupling onto the newly formed amine, and finally unmasking a second acid from the nitrile—is a powerful synthetic strategy enabled by the unique structure of the starting material.
Conclusion
In the landscape of synthetic intermediates, this compound is a specialist's tool. Its primary advantage is not as a simple precursor but as a sophisticated platform for building molecular complexity. The strategic placement of three orthogonally reactive functional groups provides chemists with a pre-installed toolkit to execute multi-step syntheses with precision and control. While alternatives like 3-nitrobenzoic acid are suitable for simpler targets, this compound empowers researchers and drug development professionals to construct novel and intricate molecules that would otherwise require longer, less efficient synthetic routes. Its adoption in a synthetic plan is a strategic decision in favor of elegance, efficiency, and expanded chemical possibility.
References
A Comparative Analysis of 2-Cyano-3-nitrobenzoic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among these, compounds bearing cyano (-CN) and nitro (-NO₂) substituents are of particular interest due to the unique electronic and steric properties these functional groups impart. This guide provides a comprehensive comparative analysis of 2-cyano-3-nitrobenzoic acid derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential as enzyme inhibitors and anticancer agents. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from closely related analogs to provide a predictive framework for researchers in drug development.
The this compound Scaffold: A Promising Starting Point
The this compound molecule serves as a versatile starting point for the synthesis of a diverse library of compounds. The electron-withdrawing nature of both the cyano and nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This unique electronic profile can enhance the binding affinity of its derivatives to biological targets.
Key Structural Features and Their Significance:
-
Carboxylic Acid (-COOH): This functional group is a key hydrogen bond donor and acceptor, crucial for interactions with the active sites of enzymes and receptors. It also serves as a convenient handle for derivatization into esters and amides.
-
Cyano Group (-CN): The linear geometry and electron-withdrawing properties of the cyano group can influence molecular conformation and enhance binding to target proteins. It is a known pharmacophore in various enzyme inhibitors.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety can modulate the electronic properties of the entire molecule. It has been associated with a range of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction to reactive intermediates.[2]
Synthesis of this compound Derivatives
The primary points of diversification for the this compound scaffold are the carboxylic acid group, which can be readily converted to amides and esters, and the aromatic ring, where further substitutions can be explored.
General Synthesis of 2-Cyano-3-nitrobenzamides
A common and straightforward method for the synthesis of amide derivatives involves the reaction of this compound with a desired amine in the presence of a coupling agent.
Experimental Protocol: Synthesis of N-substituted-2-cyano-3-nitrobenzamides
-
Acid Chloride Formation (Optional but often preferred for higher yields): To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is typically stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM or THF. To this solution, the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-cyano-3-nitrobenzamide.[3][4][5]
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 2-cyano-3-nitrobenzamide derivatives.
Comparative Analysis of Biological Activity
Anticancer Activity
The antiproliferative activity of benzoic acid derivatives is often evaluated against a panel of human cancer cell lines. The data is typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Hypothetical Comparative Data of 2-Cyano-3-nitrobenzamide Derivatives against a Cancer Cell Line (e.g., MCF-7 - Breast Cancer)
| Compound ID | R Group (at Amide Nitrogen) | IC₅₀ (µM) | Inferred Rationale for Activity |
| 1a | -H | >100 | Unsubstituted amide often shows low potency. |
| 1b | -CH₃ | 85.2 | Small alkyl substitution offers a slight increase in lipophilicity and potential for improved cell permeability. |
| 1c | -Phenyl | 45.7 | The aromatic ring can engage in π-π stacking interactions with the target protein. |
| 1d | -4-Fluorophenyl | 22.1 | The electron-withdrawing fluorine can enhance binding affinity and improve metabolic stability. |
| 1e | -4-Methoxyphenyl | 58.9 | The electron-donating methoxy group may have a less favorable electronic contribution to binding compared to a halogen. |
| 1f | -Benzyl | 38.5 | The flexible benzyl group can adopt various conformations to fit into a binding pocket. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data is typically presented and interpreted. It is based on general principles of medicinal chemistry and trends observed in related compound series.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
Based on the hypothetical data and trends observed for similar compounds, the following SAR can be proposed:
-
Amide Substitution: N-alkylation or N-arylation of the amide is generally beneficial for activity compared to the primary amide.
-
Aromatic Substituents: The nature and position of substituents on an N-aryl ring significantly impact potency. Electron-withdrawing groups, such as halogens, at the para-position often lead to increased activity. This could be due to enhanced binding interactions or improved pharmacokinetic properties.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell permeability and target engagement.
Signaling Pathway Visualization:
Many anticancer agents targeting cell proliferation interfere with key signaling pathways like the EGFR/MAPK pathway.
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic reactive nitrogen species. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Hypothetical Comparative Data of this compound Derivatives (Antimicrobial Activity)
| Compound ID | R Group (at Amide Nitrogen) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Inferred Rationale for Activity |
| 1a | -H | 128 | >256 | Low activity, potentially due to poor cell penetration. |
| 1b | -CH₃ | 64 | 128 | Increased lipophilicity may improve entry into bacterial cells. |
| 1c | -Phenyl | 32 | 64 | The phenyl group could enhance interactions with intracellular targets. |
| 1d | -4-Chlorophenyl | 16 | 32 | The chloro substituent further increases lipophilicity and may influence electronic properties favorably. |
| 1e | -2,4-Dichlorophenyl | 8 | 16 | Dihalogenation can significantly enhance antimicrobial potency. |
| 1f | -3-Nitrophenyl | 16 | 32 | An additional nitro group could contribute to the generation of reactive nitrogen species. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on general trends observed for antimicrobial compounds.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity and Cell Wall Penetration: Increased lipophilicity through the addition of alkyl or substituted aryl groups at the amide nitrogen generally correlates with improved antimicrobial activity, likely due to enhanced penetration of the bacterial cell wall.
-
Electronic Effects: The presence of electron-withdrawing groups on the N-aryl ring, particularly halogens, often enhances activity. This may be due to modulation of the reduction potential of the nitro group or improved binding to intracellular targets.
-
Multiple Nitro Groups: The introduction of a second nitro group can sometimes increase potency, potentially by providing an additional site for bioreduction.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of its amide and ester derivatives allows for the creation of diverse chemical libraries for screening.
Based on the analysis of related compounds, it is evident that modifications to the amide or ester functionality can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a series of this compound derivatives to establish a robust and quantitative structure-activity relationship. Key areas for exploration include:
-
Diverse Amide and Ester Libraries: Synthesizing a broad range of derivatives with varying steric and electronic properties to probe the chemical space around the core scaffold.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects. For anticancer agents, this could involve kinase inhibition assays, while for antimicrobial agents, studies on nitroreductase activity and DNA damage would be pertinent.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By employing a rational, data-driven approach to the design and optimization of this compound derivatives, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester | 68109-89-7 | Benchchem [benchchem.com]
- 6. oatext.com [oatext.com]
A Comparative Guide to the Synthesis and Validation of 2-Cyano-3-nitrobenzoic Acid
This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of 2-Cyano-3-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic considerations for choosing a synthetic pathway. We will explore a route based on side-chain functionalization and an alternative employing a classical Sandmeyer reaction, culminating in a rigorous validation workflow to ensure the final product's identity and purity.
Introduction: The Strategic Importance of this compound
Substituted benzoic acids are fundamental building blocks in organic synthesis.[1] The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a nitro group—on the aromatic scaffold of this compound makes it a particularly versatile precursor. These groups offer orthogonal reactivity, allowing for selective transformations in subsequent synthetic steps. For instance, the nitro group can be reduced to an amine, the nitrile can be hydrolyzed or reduced, and the carboxylic acid can undergo esterification or amidation. This multifunctionality is highly desirable in the synthesis of complex molecular architectures, including heterocyclic systems and novel pharmaceutical agents.[2]
Route 1: Synthesis via Side-Chain Functionalization of 2-Methyl-3-nitrobenzoic Acid
This synthetic strategy leverages the reactivity of the benzylic position of a methyl group, transforming it into the desired nitrile. This multi-step process begins with the readily available 2-methyl-3-nitrobenzoic acid.
Causality and Experimental Choices
The choice of this route is predicated on the well-established chemistry of benzylic functionalization. The initial step, benzylic bromination, proceeds via a free-radical mechanism, which is selectively initiated at the benzylic position due to the stability of the resulting benzylic radical.[3] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing undesired aromatic bromination. The subsequent nucleophilic substitution with a cyanide salt is a standard method for nitrile synthesis.
Experimental Protocol: Route 1
Step 1: Benzylic Bromination of 2-Methyl-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzoic acid.
Step 2: Cyanation to form this compound
-
Reaction Setup: Dissolve the crude 2-(bromomethyl)-3-nitrobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.[4]
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5]
Workflow for Synthetic Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Synthesis via Sandmeyer Reaction of 2-Amino-3-nitrobenzoic Acid
This classical approach utilizes the Sandmeyer reaction, a robust and widely used method for introducing a variety of functional groups, including nitriles, onto an aromatic ring. The synthesis begins with 2-amino-3-nitrobenzoic acid.
Causality and Experimental Choices
The Sandmeyer reaction is a cornerstone of aromatic chemistry.[6] It proceeds through a diazonium salt intermediate, which is a highly versatile species. The reaction is initiated by treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a cyano group. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
Experimental Protocol: Route 2
-
Diazotization:
-
Suspend 2-amino-3-nitrobenzoic acid (1.0 eq) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄).[7][8]
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water. Caution: Cyanide salts are highly toxic.[4]
-
Gently warm the copper cyanide solution to about 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and acidify with a strong acid to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization to yield pure this compound.[9]
-
Workflow for Synthetic Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route depends on various factors including yield, purity, cost, safety, and scalability.[10] The table below provides a semi-quantitative comparison of the two routes discussed.
| Parameter | Route 1: Side-Chain Functionalization | Route 2: Sandmeyer Reaction | Rationale |
| Overall Yield | Moderate | Good to High | The Sandmeyer reaction is generally high-yielding. Route 1 involves two steps which can lower the overall yield. |
| Purity of Crude Product | Moderate | Good | Route 1 can suffer from side reactions like over-bromination. The Sandmeyer reaction often yields a cleaner crude product. |
| Reaction Time | Longer (multi-step) | Shorter | Route 1 involves two distinct reaction and workup procedures. Route 2 is effectively a one-pot, two-step process. |
| Reagent Cost | Moderate | Moderate to High | Copper(I) cyanide used in Route 2 can be more expensive than the reagents for Route 1. |
| Safety Hazards | High (NBS is a lachrymator, CCl₄ is toxic and carcinogenic, Cyanide is highly toxic) | Very High (Unstable diazonium salts can be explosive, Cyanide is highly toxic) | Both routes involve highly toxic cyanide. Route 2 adds the risk of potentially explosive diazonium intermediates if not handled correctly. |
| Scalability | Moderate | Challenging | The precise temperature control required for the diazotization step in Route 2 can be difficult to manage on a large scale. |
Validation of the Synthetic Route: A Self-Validating System
Regardless of the synthetic route chosen, rigorous analytical validation is imperative to confirm the structure and purity of the final product. This process ensures that the synthesized material meets the required specifications for its intended application.
Experimental Protocols for Validation
1. Purification: Recrystallization The crude product from either synthesis must be purified. Recrystallization is an effective method that relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[9]
-
Protocol: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol). If the solution is colored, treat with activated carbon. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
2. Structural Confirmation
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. The spectra should be consistent with the structure of this compound.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Expected characteristic peaks include: C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C≡N stretch (nitrile), and N-O stretches (nitro group).[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. The molecular ion peak should correspond to the molecular weight of this compound (C₈H₄N₂O₄, MW: 192.13 g/mol ).[12]
3. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique to determine the purity of the sample by separating it from any residual starting materials, intermediates, or byproducts.[13] An appropriate method would involve a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point range. Impurities typically depress and broaden the melting point range. Comparing the experimental melting point to a literature value can provide a good indication of purity.
Workflow for Product Validation
Caption: A comprehensive workflow for the purification and validation of the final product.
Conclusion
This guide has detailed and compared two viable synthetic routes to this compound. Route 1, via side-chain functionalization, offers a more linear and potentially more scalable approach, while Route 2, the Sandmeyer reaction, is a classic method that can provide high yields but requires stringent control of reaction conditions. The choice between these routes will ultimately depend on the specific requirements of the researcher, including available starting materials, scale, and safety infrastructure. Both pathways must conclude with a thorough analytical validation to ensure the quality and integrity of the final, valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 12. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from 2-Cyano-3-nitrobenzoic Acid
For the discerning researcher in drug discovery and materials science, the strategic selection of foundational molecules is paramount to the successful synthesis of novel compounds with desired functionalities. 2-Cyano-3-nitrobenzoic acid, a readily available trifunctional arene, presents a canvas of synthetic possibilities. The interplay of its electron-withdrawing cyano and nitro groups, alongside the versatile carboxylic acid moiety, offers a unique platform for the generation of diverse molecular architectures.
This guide provides an in-depth technical comparison of potential novel compounds synthesized from this compound. While direct, extensive literature on the derivatization of this specific isomer is emerging, this document leverages established principles of organic synthesis and comparative data from closely related analogues to provide a predictive and practical framework for researchers. We will explore plausible synthetic pathways, predict the physicochemical and spectroscopic characteristics of the resulting novel compounds, and provide detailed experimental protocols for their characterization.
The Synthetic Potential of this compound: A Trifecta of Reactivity
The chemical behavior of this compound is dictated by its three functional groups, each offering a distinct handle for chemical modification. Understanding their individual and collective reactivity is key to designing rational synthetic routes.
-
The Carboxylic Acid Group: This primary functional group is a gateway to a vast array of derivatives, including esters, amides, and acid halides. These transformations are fundamental in altering the solubility, steric profile, and biological activity of the parent molecule.
-
The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group, a critical transformation that opens up a plethora of subsequent reactions. The resulting 2-amino-3-cyanobenzoic acid derivatives are valuable precursors for the synthesis of heterocyclic compounds.
-
The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, providing a pathway to unique heterocyclic systems.
Part 1: Synthesis and Characterization of Novel Amide and Ester Derivatives
The derivatization of the carboxylic acid group is a fundamental first step in exploring the therapeutic and material applications of this compound.
Synthetic Workflow: Amide and Ester Formation
The synthesis of amide and ester derivatives of this compound can be achieved through standard, high-yielding protocols. The choice of coupling agents and reaction conditions is critical for ensuring efficiency and minimizing side reactions.
Caption: Synthesis of Amide and Ester Derivatives.
Experimental Protocol: Synthesis of a Novel Amide Derivative
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-Cyano-3-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Characterization Data
While specific data for novel derivatives of this compound is not abundant in the literature, we can predict their characteristic spectroscopic data based on known, structurally similar compounds. For comparison, we will use data for a known derivative of the isomeric 4-cyano-3-nitrobenzoic acid.
| Compound | Predicted/Observed ¹H NMR (ppm) | Predicted/Observed IR (cm⁻¹) | Predicted/Observed MS (m/z) |
| Novel Amide from this compound (Hypothetical) | Amide N-H: ~8.5-9.5 (s, 1H), Aromatic protons: 7.8-8.5 (m, 3H) | N-H stretch: ~3300, C=O stretch: ~1650, C≡N stretch: ~2230, NO₂ stretch: ~1530, 1350 | [M+H]⁺ corresponding to the specific amine used |
| 4-Cyano-3-nitrobenzamide | Amide N-H: 7.9, 8.4 (br s, 2H), Aromatic protons: 8.31 (d, 1H), 8.41 (dd, 1H), 8.68 (d, 1H)[1] | C=O stretch: 1670, C≡N stretch: 2235, NO₂ stretch: 1535, 1355 | 191.02 |
Part 2: Synthesis of Novel Heterocyclic Scaffolds via Reduction and Cyclization
The reduction of the nitro group to an amine is a pivotal transformation that unlocks the potential for synthesizing a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Synthetic Workflow: Reduction and Benzoxazinone Formation
A plausible synthetic route involves the reduction of the nitro group followed by an intramolecular cyclization to form a benzoxazinone derivative.
Caption: Synthesis of a Novel Benzoxazinone.
Experimental Protocol: Synthesis of a Novel Benzoxazinone Derivative
-
Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-Cyano-3-aminobenzoic acid.
-
Cyclization: Dissolve the crude amino acid in anhydrous tetrahydrofuran (THF).
-
To this solution, add triphosgene (0.4 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Analysis with Known Heterocycles
The biological activity of such novel benzoxazinone derivatives can be compared to other heterocyclic compounds known for their therapeutic potential. For instance, various quinolone derivatives, which share some structural similarities, have shown antibacterial activities.[2]
| Compound Class | Potential Biological Activity | Rationale for Comparison |
| Novel Benzoxazinone from this compound (Hypothetical) | Potential antibacterial, anticancer, or anti-inflammatory activity | The benzoxazinone scaffold is a known pharmacophore in various therapeutic areas. |
| Quinolone Derivatives | Established antibacterial activity[2] | Both are bicyclic heterocyclic systems containing nitrogen and a carbonyl group. |
| Thienopyridine Derivatives | Various biological activities[3] | Represents another class of fused heterocyclic systems with diverse pharmacological profiles. |
Part 3: Advanced Characterization Techniques
The unambiguous characterization of novel compounds is a cornerstone of chemical research. A combination of spectroscopic and spectrometric techniques is essential to confirm the structure and purity of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the chemical environment of protons in the molecule. Key diagnostic signals for the proposed derivatives would include the aromatic protons and any new protons introduced from the derivatizing agent.
-
¹³C NMR: Reveals the chemical environment of carbon atoms. The signals for the carbonyl carbon, cyano carbon, and the aromatic carbons would be of particular interest.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The characteristic stretching frequencies of the cyano (C≡N), nitro (NO₂), carbonyl (C=O), and N-H or O-H bonds provide direct evidence for the success of a chemical transformation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a novel compound.
Experimental Protocol: General Procedure for ¹H NMR Analysis
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Conclusion
This compound stands as a promising, yet underexplored, starting material for the synthesis of a diverse array of novel compounds. This guide has outlined a rational and predictive approach to the synthesis and characterization of new amide, ester, and heterocyclic derivatives. By leveraging established synthetic methodologies and drawing comparisons with known, structurally related compounds, researchers can confidently embark on the exploration of this versatile chemical scaffold. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for scientists and drug development professionals seeking to expand the frontiers of chemical synthesis and discover new molecules with significant therapeutic or material potential.
References
Comparative Guide to the Biological Activity of Compounds Derived from 2-Cyano-3-nitrobenzoic Acid
Introduction: The Therapeutic Potential of the 2-Cyano-3-nitrobenzoic Acid Scaffold
In the landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the strategic use of versatile chemical scaffolds. This compound represents one such scaffold, embodying a unique combination of functional groups that offer a rich platform for chemical derivatization. The presence of the carboxylic acid, cyano, and nitro moieties provides multiple reactive sites for modification, enabling the generation of diverse compound libraries with a wide range of physicochemical properties and potential biological activities.
The nitro group, a potent electron-withdrawing group, is a well-established pharmacophore in numerous bioactive molecules, contributing to a spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Its bioreduction in hypoxic environments, characteristic of solid tumors, can lead to the formation of cytotoxic reactive species, a mechanism exploited in the design of hypoxia-activated prodrugs.[2] The cyano group, also electron-withdrawing, is a key feature in many approved drugs and can participate in various chemical transformations to create heterocyclic structures, which are prevalent in pharmacologically active compounds.[3] The carboxylic acid group provides a convenient handle for the synthesis of amides, esters, and other derivatives, allowing for the fine-tuning of properties such as solubility, cell permeability, and target binding.
This guide provides a comparative analysis of the potential biological activities of compounds derived from the this compound scaffold. While direct studies on derivatives of this specific molecule are emerging, we will draw upon extensive research on structurally related nitroaromatic and cyanobenzoic acid compounds to provide a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. We will present supporting experimental data, detailed protocols for key biological assays, and an exploration of the underlying mechanisms of action to empower researchers in the pursuit of novel therapeutics based on this promising chemical framework.
Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancies
The quest for novel anticancer agents is a cornerstone of drug discovery. The structural motifs present in this compound have been independently incorporated into a variety of compounds demonstrating significant antiproliferative and cytotoxic effects against numerous cancer cell lines.
Comparative Analysis of Anticancer Potency
A range of nitroaromatic and cyanobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, and the data below, summarized from multiple studies, highlights the potential of these chemical classes.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroaromatic Compounds | Various synthesized derivatives | Human cancer cell lines | < 8.5 | [1][4][5] |
| Cyanoacrylamide Derivatives | Compound 5c | MCF7 (Breast) | 9.5 (µg/mL) | [6] |
| Compound 5c | HEP2 (Larynx) | 12 (µg/mL) | [6] | |
| Compound 3e | A549 (Lung) | 2.3 | [6] | |
| Compound 3f | A549 (Lung) | 1.15 | [6] | |
| 3-Cyano-2(1H)-pyridone Derivatives | Compound 8a | A549 (Lung) | 0.83 (µg/mL) | [3] |
| Compound 7b | A549 (Lung) | 0.87 (µg/mL) | [3] | |
| Quinazolinone Derivatives | Compound (106) | - | 0.6 (microtubule polymerization) | [7] |
| Compound (101) | L1210 & K562 (Leukemia) | 5.8 | [7] |
Mechanisms of Anticancer Action
The anticancer activity of compounds derived from or related to this compound is often attributed to several key mechanisms:
-
Alkylating Properties: Certain nitroaromatic compounds with good leaving groups (e.g., bromide or chloride at a benzylic position) are thought to act as alkylating agents, which can damage DNA and induce apoptosis in cancer cells.[1][4][5]
-
Inhibition of Key Signaling Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers. Several cyano-containing compounds have been shown to modulate this pathway.
-
Induction of Apoptosis and Cell Cycle Arrest: Many effective anticancer agents work by triggering programmed cell death (apoptosis) or by halting the cell cycle, preventing cancer cells from dividing. Cyanoacrylamide derivatives, for instance, have been observed to arrest the cell cycle at the G0/G1 and G2/M phases.[6]
Below is a diagram illustrating the central role of the NF-κB signaling pathway in cancer, a potential target for derivatives of this compound.
Caption: The NF-κB signaling pathway in cancer.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF7) in appropriate growth medium until approximately 80% confluent.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new classes of antimicrobial agents. Heterocyclic compounds, which can be synthesized from precursors like this compound, are a rich source of potential antimicrobial drugs.[8][9][10]
Comparative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC data for various heterocyclic compounds, illustrating the potential for this class of molecules to combat bacterial and fungal pathogens.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Chlorobenzoic Acid Derivatives | Compound 6 | Escherichia coli | 2.27 (pMIC) | [11] |
| p-Amino Benzoic Acid Derivatives | Compound 11 | Bacillus subtilis | 2.11 (pMIC) | [12] |
| Coumarin Derivatives | 3-Cyanocoumarin | Escherichia coli | Active | [13] |
| 3-Cyanocoumarin | Staphylococcus aureus | Less Active | [13] | |
| 3-Cyanocoumarin | Candida albicans | Less Active | [13] | |
| 2-Chloro-5-nitrobenzoic Acid Derivatives | Compound 1 | Staphylococcus aureus | Inhibition zone up to 27 mm | [14] |
| Compound 1 | Escherichia coli | Inhibition zone up to 17 mm | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution in Microtiter Plate:
-
Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound and add 50 µL of the highest concentration to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Derivatives of substituted benzoic acids have shown promise in this area, primarily through the inhibition of key enzymes in the inflammatory pathway.[15][16][17][18]
Comparative Analysis of Anti-inflammatory Potential
The cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. The IC50 values for COX-2 inhibition for a series of nitro-phenylbutanal and their corresponding carboxylic acid analogues are presented below.
| Compound | COX-2 IC50 (µM) | Reference |
| FM4 | 0.74 | [15] |
| FM10 | 0.69 | [15] |
| FM12 | 0.18 | [15] |
These results indicate that specific structural modifications can lead to potent inhibition of this key inflammatory enzyme. The anti-inflammatory effects of these compounds are often linked to the modulation of signaling pathways such as NF-κB, which plays a central role in both inflammation and cancer.[18]
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents with diverse biological activities. The collective evidence from structurally related compounds strongly suggests that derivatives of this molecule are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The synthetic versatility of the scaffold allows for the creation of large and diverse chemical libraries, which can be screened using the standardized assays outlined in this guide.
Future research should focus on the synthesis and biological evaluation of a focused library of compounds directly derived from this compound. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that confer potency and selectivity for each biological target. Furthermore, mechanistic studies will be essential to elucidate the precise molecular pathways through which these compounds exert their effects. The insights gained from such research will pave the way for the development of new and effective treatments for a range of human diseases.
References
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 13. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]
- 15. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-Cyano-3-nitrobenzoic Acid in Manufacturing: A Comparative Guide for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of synthetic intermediates is a critical decision point, balancing cost, efficiency, purity, and safety. This guide provides an in-depth cost-benefit analysis of utilizing 2-Cyano-3-nitrobenzoic acid as a key intermediate. We will explore its synthesis, a hypothetical yet representative application in the production of a substituted quinazolinone, and compare it to an alternative synthetic pathway. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations to provide a comprehensive decision-making framework.
The Profile of this compound: A Niche Intermediate
This compound is a highly functionalized aromatic compound, offering chemists a versatile scaffold for complex molecular architectures. Its utility stems from the presence of three distinct functional groups: a carboxylic acid, a nitrile, and a nitro group. Each of these can be selectively targeted for a variety of chemical transformations, making it a potentially valuable, albeit specialized, building block in multi-step syntheses.
Synthesis and Cost Projections of this compound
A common and well-documented route to introduce a cyano group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a primary aromatic amine.[1][2] In this context, the most plausible precursor for this compound is 2-Amino-3-nitrobenzoic acid.
Diagram of the Synthesis of this compound
Caption: Synthesis of this compound via diazotization and Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound
-
Diazotization: 2-Amino-3-nitrobenzoic acid is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Sandmeyer Reaction (Cyanation): In a separate vessel, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared cold diazonium salt solution is then slowly added to the CuCN solution. The reaction mixture is gently heated to facilitate the substitution of the diazonium group with the cyanide group, leading to the formation of this compound.[1]
-
Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Cost Analysis of Synthesis
| Reagent | Price (per kg) | Molar Mass ( g/mol ) | Cost per Mole |
| 2-Amino-3-nitrobenzoic acid | ~$4235[3] | 182.12 | ~$771.21 |
| Sodium Nitrite | ~$50 (Industrial Grade) | 69.00 | ~$3.45 |
| Copper(I) Cyanide | ~$382[4] | 89.56 | ~$34.21 |
| Hydrochloric Acid (37%) | ~$30 (Industrial Grade) | 36.46 | ~$0.82 (per liter) |
Note: Prices are estimates based on available data and may vary depending on supplier, purity, and quantity.
Assuming a conservative yield of 70% for the two-step process, the estimated cost of in-house production of this compound is significant, largely driven by the high cost of the starting material, 2-Amino-3-nitrobenzoic acid.
A Hypothetical Application: Synthesis of 6-Nitro-2,4(1H,3H)-quinazolinedione
To evaluate the cost-benefit of using this compound, we will consider its application in the synthesis of 6-Nitro-2,4(1H,3H)-quinazolinedione, a scaffold of interest in medicinal chemistry.[5][6][7] We will compare two synthetic routes to this target molecule.
Route A: Via this compound
This pathway involves the conversion of the nitrile and carboxylic acid functionalities of this compound to form the quinazolinedione ring system.
Diagram of Route A
Caption: Route A for the synthesis of 6-Nitro-2,4(1H,3H)-quinazolinedione.
Experimental Protocol: Route A
-
Acyl Chloride Formation: this compound is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Acyl Azide Formation: The acyl chloride is then reacted with sodium azide (NaN₃) to yield the acyl azide.
-
Curtius Rearrangement and Cyclization: The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate, which then intramolecularly cyclizes to form the desired 6-Nitro-2,4(1H,3H)-quinazolinedione.
Route B: Direct Cyclization from 2-Amino-3-nitrobenzoic acid (Alternative)
A more direct and commonly employed method for the synthesis of quinazolinediones involves the condensation of an anthranilic acid derivative with a one-carbon synthon, such as urea or formamide.[8][9]
Diagram of Route B
Caption: Route B for the synthesis of 6-Nitro-2,4(1H,3H)-quinazolinedione.
Experimental Protocol: Route B
-
Condensation and Cyclization: 2-Amino-3-nitrobenzoic acid is mixed with urea and heated at high temperature (typically 150-180 °C). The reaction proceeds through a condensation and subsequent cyclization to form the quinazolinedione ring.[9]
-
Work-up and Purification: The reaction mixture is cooled, and the solid product is collected and purified by recrystallization.
Comparative Analysis: Performance and Cost
| Parameter | Route A (via this compound) | Route B (Direct from 2-Amino-3-nitrobenzoic acid) |
| Number of Steps | 3 (from this compound) | 1 |
| Overall Yield (estimated) | Moderate to Good | Good to Excellent |
| Reagents | SOCl₂, NaN₃ | Urea |
| Safety Concerns | Use of toxic and potentially explosive sodium azide. | High reaction temperatures. |
| Precursor Cost | High (due to the cost of this compound) | Moderate (cost of 2-Amino-3-nitrobenzoic acid) |
| Overall Cost-Effectiveness | Lower | Higher |
Discussion of Performance and Causality:
-
Efficiency: Route B is significantly more step-economical than Route A. A one-step synthesis is inherently more efficient in terms of time, labor, and resource utilization compared to a multi-step process. The high yields often reported for the direct condensation of anthranilic acids with urea make it a highly attractive route from a process chemistry perspective.[9]
-
Cost: The primary driver of the cost difference is the starting material. As established, this compound is a specialty chemical with a high manufacturing cost. In contrast, 2-Amino-3-nitrobenzoic acid, while still a substituted aromatic, is a more readily available and less expensive precursor.[3] The ancillary reagents in Route B (urea) are also significantly cheaper than those required for Route A (thionyl chloride and sodium azide).
-
Safety and Handling: Route A involves the use of sodium azide, which is highly toxic and can form explosive heavy metal azides. This necessitates stringent safety protocols and specialized handling procedures, adding to the operational cost and complexity. While Route B requires high temperatures, this is a more manageable hazard in a controlled manufacturing environment.
-
Waste Management: A one-step synthesis (Route B) generally produces less waste than a multi-step synthesis (Route A), contributing to a greener and more environmentally friendly process.
Conclusion and Recommendation
Based on this comparative analysis, the use of this compound as an intermediate for the synthesis of 6-Nitro-2,4(1H,3H)-quinazolinedione (Route A) is not the most cost-effective or efficient method. The direct cyclization of 2-Amino-3-nitrobenzoic acid with urea (Route B) offers a more streamlined, economical, and safer pathway to the target molecule.
The primary benefit of this compound lies in its potential for differential functionalization in complex syntheses where the specific reactivity of the nitrile group is required in the presence of other functionalities. However, for the construction of a quinazolinedione ring, where the atoms of the nitrile and carboxylic acid groups are ultimately incorporated into the heterocyclic system, a more direct approach from the corresponding anthranilic acid is demonstrably superior.
Recommendation for Researchers and Drug Development Professionals:
When designing a synthetic route, a thorough evaluation of all available pathways is crucial. While highly functionalized intermediates like this compound may offer unique synthetic possibilities, their use should be justified by a clear strategic advantage that outweighs the often-higher costs and additional synthetic steps. For the synthesis of quinazolinone scaffolds and related heterocycles, starting from the corresponding anthranilic acid derivatives should be the primary consideration due to the well-established, high-yielding, and cost-effective nature of these transformations. The decision to employ a more complex intermediate like this compound should be reserved for cases where alternative, more direct routes are not feasible or do not provide the desired selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. indiamart.com [indiamart.com]
- 4. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinediones synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. generis-publishing.com [generis-publishing.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Cyano-3-nitrobenzoic Acid
Foreword: A Commitment to Safety Beyond the Product
In the landscape of drug discovery and scientific research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Cyano-3-nitrobenzoic acid (CAS No. 1260834-31-8). As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring that your handling of this compound, from use to disposal, upholds the highest standards of laboratory safety and environmental stewardship. Given the limited specific toxicological and environmental fate data for this particular molecule, we will proceed with a conservative approach, guided by the known hazards of its constituent functional groups—nitroaromatics and nitriles.
Hazard Profile and Inherent Risks
This compound combines three functional groups on an aromatic ring: a carboxylic acid, a cyano (nitrile) group, and a nitro group. This combination necessitates a cautious approach.
-
Nitroaromatic Compounds: This class of chemicals is associated with a range of toxicological concerns. They are often toxic, can be absorbed through the skin, and may cause methemoglobinemia.[1][2] Many nitroaromatics are also known to be environmentally persistent pollutants.[1] Furthermore, they are energetic materials, and their thermal decomposition can be exothermic, posing a risk of thermal runaway under certain conditions.[3][4]
-
Organic Nitriles (Cyano Compounds): While the toxicity of nitriles can vary, some can release hydrogen cyanide upon hydrolysis or combustion.
-
Benzoic Acid Derivatives: As carboxylic acids, they are acidic and can cause irritation to the skin, eyes, and respiratory tract.[5]
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) with complete hazard classifications for this compound itself[6], its hazard profile must be inferred from analogous compounds like 2-nitrobenzoic acid and 3-nitrobenzoic acid. These related compounds are classified as causing skin, eye, and respiratory irritation.[7] Some nitrobenzoic acids have also been found to be genotoxic in certain assays, suggesting a potential for more severe health effects.[8]
Therefore, this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the drain or in general solid waste.[1][9]
Quantitative Data Summary
The table below summarizes key hazard and physical data for closely related nitrobenzoic acids, which should be used as a conservative proxy for assessing the risks of this compound.
| Property | Value (for Analogous Compounds) | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [7] |
| Molecular Formula | C₈H₄N₂O₄ | [6] |
| Molecular Weight | 192.13 g/mol | [6] |
| Appearance | Off-white to yellowish solid (typical for nitrobenzoic acids) | [10] |
| Thermal Decomposition | Exothermic decomposition can occur at elevated temperatures. Significant weight loss for 2-nitrobenzoic acid begins around 125-200°C. | [4] |
Core Directive: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a regulated, hazardous chemical waste. This process involves careful segregation, secure containment, precise labeling, and transfer to certified professionals.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure. This is a non-negotiable first line of defense.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A properly fastened laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions within the waste container.[11][12]
-
Solid Waste:
-
Collect any surplus, expired, or contaminated solid this compound.
-
Place it directly into a designated hazardous waste container that is robust, chemically resistant, and has a secure, vapor-tight lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents and strong bases.[5][13]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container.
-
Crucially, ensure the solvent is compatible with the other contents of the container.
-
Maintain a log of the contents on the container's label.
-
-
Contaminated Materials:
-
Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) must also be placed in the solid hazardous waste container.[9]
-
-
Empty Containers:
-
Empty containers that once held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., methanol, acetone).[14]
-
The rinsate from this cleaning process is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[14] Do not pour it down the sink.
-
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a critical regulatory requirement under OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[15][16] The label must be securely affixed to the container and clearly legible.
Include the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The CAS Number: "1260834-31-8" .
-
The associated hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").
-
The date when the first quantity of waste was added to the container (accumulation start date).
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled hazardous waste container in a designated, secure area within your laboratory, known as a Satellite Accumulation Area (SAA).[14]
-
The SAA must be at or near the point of generation.
-
The container must be kept closed at all times except when adding waste.
-
The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[11]
Step 5: Arranging for Final Disposal
The final and most critical step is to ensure the waste is handled by licensed professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[17][18]
-
Follow their specific procedures for requesting a waste pickup. This may involve an online form or a direct call.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available. If not, provide them with the chemical name and CAS number so they can properly classify and manage the waste stream. The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[19]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
Small Spill Response
-
Evacuate and Ventilate: Ensure adequate ventilation. If the spill is significant or in a poorly ventilated area, evacuate immediately.
-
Contain: Prevent the spill from spreading using absorbent pads or sand.
-
Neutralize (if appropriate): For acidic compounds, cautious neutralization with a weak base like sodium bicarbonate may be an option, but this should only be done by trained personnel.
-
Clean Up: Carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Avoid creating dust.[9]
-
Dispose: Place all cleanup materials into the designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
These measures are based on protocols for analogous nitrobenzoic acids.[20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
References
- 1. reddit.com [reddit.com]
- 2. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 13. fishersci.com [fishersci.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Guide to Personal Protective Equipment for Handling 2-Cyano-3-nitrobenzoic Acid and Other Novel Chemical Entities
In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds with limited or unavailable safety data. 2-Cyano-3-nitrobenzoic acid is one such compound where a comprehensive Safety Data Sheet (SDS) is not readily accessible in public databases. This guide provides a robust framework for establishing safe handling procedures, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a conservative assessment of risk based on the chemical's structure and the known hazards of related compounds.
The Principle of Prudent Assumption for Novel Compounds
When specific toxicity and hazard data are absent, it is a fundamental principle of laboratory safety to treat the substance as potentially hazardous.[1] For this compound, we must infer potential risks from its structural motifs: a nitrated aromatic ring and a cyano group. Aromatic nitro compounds can be toxic and may cause methemoglobinemia, while cyano groups can introduce additional toxicity. Therefore, a conservative approach assuming the compound is at least as hazardous as its parent or related structures is warranted.[2]
Hazard Assessment Based on Chemical Analogs
While no direct SDS for this compound is available, we can look to the safety profiles of similar molecules to inform our risk assessment. For instance, various nitrobenzoic acids are known to cause skin, eye, and respiratory irritation.[3]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact with the powder or solutions could cause irritation or burns.[3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4]
-
Toxicity: The combination of the nitro and cyano groups suggests potential for systemic toxicity if absorbed through the skin, inhaled, or ingested.
Given these potential hazards, a multi-layered PPE strategy is essential to minimize all routes of exposure.
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields and a face shield | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | N95 respirator or higher, used within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with chemically resistant gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical splash goggles | Double-gloving with chemically resistant gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
Step-by-Step Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Designate a specific area for handling this compound to prevent cross-contamination.[2]
2. Weighing and Transfer:
-
When weighing the solid, do so within a fume hood to minimize inhalation of any dust particles.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.
3. Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the dissolution or reaction is expected to be exothermic, use an ice bath for cooling and add reagents dropwise.
-
Keep the reaction vessel loosely capped or equipped with a pressure-equalizing dropping funnel to prevent pressure buildup.
4. Post-Reaction Work-up and Purification:
-
All quenching, extraction, and purification steps should be conducted in a fume hood.
-
Be mindful of potentially hazardous byproducts from the reaction.
Emergency Response Plan
Spills:
-
Evacuate and Notify: Alert colleagues and evacuate the immediate area. Inform your laboratory supervisor or safety officer.[6]
-
Containment: If safe to do so, prevent the spread of the spill using appropriate absorbent materials. For a solid spill, carefully sweep it up and place it in a labeled waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound, including contaminated PPE and glassware, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled container. The label should include the chemical name and note its potential hazards.[1]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Visual Guide for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a novel compound like this compound.
Caption: PPE selection workflow for novel compounds.
By adhering to this comprehensive safety framework, researchers can confidently and safely handle this compound and other novel chemical entities, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
